D-Panose
説明
Structure
2D Structure
特性
CAS番号 |
33401-87-5 |
|---|---|
分子式 |
C18H32O16 |
分子量 |
504.4 g/mol |
IUPAC名 |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C18H32O16/c19-1-4-7(21)9(23)13(27)17(32-4)30-3-6-8(22)10(24)14(28)18(33-6)34-15-5(2-20)31-16(29)12(26)11(15)25/h4-29H,1-3H2/t4-,5-,6-,7-,8-,9+,10+,11-,12-,13-,14-,15-,16?,17+,18-/m1/s1 |
InChIキー |
OWEGMIWEEQEYGQ-UCFFOQEWSA-N |
異性体SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O)O)O)O)O)O)O |
正規SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O)O)O)O |
他のCAS番号 |
33401-87-5 |
同義語 |
alpha-D-glucopyranose, O-alpha-D-glucopyranosyl-(1-6)-O-alpha-D-glucopyranosyl-(1-4) beta-D-glucopyranose, O-beta-D-glucopyranosyl-(1-6)-O-beta-D-glucopyranosyl-(1-4) D-glucopyranose, O-alpha-D-glucopyranosyl-(1-4)-alpha-D-glucopyranosyl-(1-6) D-glucopyranose, O-beta-D-glucopyranosyl-(1-6)-O-beta-D-glucopyranosyl-(1-4) glucopyranoside, O-alpha-D-glucopyranosyl-(1-6)-alpha-D-glucopyranosyl, beta-D glucopyranoside, O-alpha-D-glucopyranosyl-(1-6)-beta-D-glucopyranosyl, alpha-D glucopyranoside, O-alpha-D-glucopyranosyl-(1-6)-beta-D-glucopyranosyl, beta-D glucosyl-alpha-(1,6)-glucosyl-alpha-(1,4)-glucose panose |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of D-Panose
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Panose, a trisaccharide of significant interest in the fields of biochemistry and nutrition, presents a unique stereochemical configuration that dictates its biological activity and physical properties. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound. It includes a detailed analysis of its constituent monosaccharides, the nature of its glycosidic linkages, and its three-dimensional conformation. This document summarizes key physicochemical data in a structured format, outlines generalized experimental protocols for its characterization and synthesis, and provides visual representations of its structure and analytical workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Introduction
This compound is a non-reducing trisaccharide composed of three D-glucose units. Its systematic name is α-D-glucopyranosyl-(1→6)-α-D-glucopyranosyl-(1→4)-D-glucopyranose.[1][2] This particular arrangement of monosaccharides and their linkages distinguishes this compound from other glucotrioses and is crucial for its recognition by enzymes and its metabolic fate. Understanding the precise chemical structure and stereochemistry of this compound is fundamental for its application in various research and development areas, including its use as a functional food ingredient and its role in enzymatic studies.
Chemical Structure and Stereochemistry
The fundamental structure of this compound consists of three D-glucopyranose units linked by two distinct glycosidic bonds. The stereochemistry of this compound is absolute, with 14 defined stereocenters within its structure.
Fischer and Haworth Projections
To visualize the stereochemical arrangement of this compound, Fischer and Haworth projections are employed. The Fischer projection represents the acyclic form of the monosaccharide units, while the Haworth projection provides a perspective on the cyclic pyranose ring structure.
Glycosidic Linkages
This compound is characterized by two specific alpha-glycosidic bonds:
-
An α(1→6) linkage connects the anomeric carbon (C1) of the terminal D-glucose unit to the C6 hydroxyl group of the central D-glucose unit.
-
An α(1→4) linkage connects the anomeric carbon (C1) of the central D-glucose unit to the C4 hydroxyl group of the reducing-end D-glucose unit.
These linkages result in a branched-like structure, influencing its overall shape and interaction with other molecules.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and application in various experimental and industrial settings.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₃₂O₁₆ | [1][3] |
| Molecular Weight | 504.44 g/mol | [3] |
| Melting Point | 223 °C | |
| Optical Rotation [α]D | +153° ± 8° (c=0.8 in H₂O) | |
| Solubility | Water: 125 mg/mL | |
| PBS (pH 7.2): ~10 mg/mL | ||
| DMSO: ~20 mg/mL | ||
| Dimethyl formamide: ~10 mg/mL | ||
| Appearance | White to off-white solid |
Experimental Protocols
Synthesis of this compound
4.1.1. Chemical Synthesis (Generalized Approach)
A chemical synthesis of panose has been reported, providing a method to obtain this trisaccharide in a laboratory setting. The general strategy involves the coupling of protected monosaccharide building blocks followed by deprotection. A plausible, though generalized, synthetic route is as follows:
-
Preparation of Glycosyl Donor and Acceptor:
-
Synthesize a protected glucosyl donor with a leaving group at the anomeric position (e.g., a trichloroacetimidate or a bromide). The protecting groups (e.g., acetyl or benzyl) are chosen to be stable under the coupling conditions and easily removable.
-
Prepare a partially protected glucose acceptor with a free hydroxyl group at the C4 position.
-
-
First Glycosylation (α-1,4 linkage):
-
React the glycosyl donor with the C4-hydroxyl acceptor in the presence of a suitable promoter (e.g., trimethylsilyl trifluoromethanesulfonate for a trichloroacetimidate donor) to form the α(1→4) linked disaccharide.
-
-
Deprotection and Preparation for Second Glycosylation:
-
Selectively deprotect the C6 hydroxyl group of the non-reducing end of the newly formed disaccharide.
-
-
Second Glycosylation (α-1,6 linkage):
-
React the deprotected disaccharide with another equivalent of the protected glucosyl donor to form the α(1→6) linkage.
-
-
Final Deprotection:
-
Remove all protecting groups (e.g., by catalytic hydrogenation for benzyl groups or Zemplén deacetylation for acetyl groups) to yield this compound.
-
-
Purification:
-
Purify the final product using chromatographic techniques such as size-exclusion or silica gel chromatography.
-
4.1.2. Enzymatic Synthesis (Generalized Approach)
Enzymatic synthesis offers a highly specific and efficient alternative to chemical synthesis. Glucansucrases are enzymes known to synthesize a variety of oligosaccharides.
-
Enzyme and Substrate Preparation:
-
Obtain a purified glucansucrase enzyme from a microbial source (e.g., Leuconostoc mesenteroides).
-
Prepare a solution of sucrose (the glucosyl donor) and a suitable acceptor molecule (e.g., maltose, which contains an α-1,4 linkage).
-
-
Enzymatic Reaction:
-
Incubate the glucansucrase with sucrose and maltose under optimal conditions of temperature, pH, and buffer. The enzyme will catalyze the transfer of a glucose unit from sucrose to the acceptor molecule.
-
-
Reaction Termination and Product Purification:
-
Terminate the reaction by heat inactivation of the enzyme.
-
Purify this compound from the reaction mixture, which may contain residual substrates and other oligosaccharide byproducts, using techniques like preparative high-performance liquid chromatography (HPLC).
-
Structural Characterization
A combination of spectroscopic and crystallographic techniques is typically employed for the structural elucidation of oligosaccharides like this compound.
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy (Generalized Protocol)
NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of oligosaccharides.
-
Sample Preparation: Dissolve a pure sample of this compound (typically 1-10 mg) in deuterium oxide (D₂O).
-
Data Acquisition:
-
Acquire a one-dimensional (1D) ¹H NMR spectrum to identify the anomeric protons, which typically resonate in a distinct downfield region.
-
Acquire a 1D ¹³C NMR spectrum to identify all carbon signals, including the anomeric carbons.
-
Perform two-dimensional (2D) NMR experiments:
-
COSY (Correlation Spectroscopy): To establish proton-proton correlations within each glucose residue.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations across the glycosidic linkages, confirming the C1-O-C6 and C1-O-C4 connections.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine through-space proton-proton interactions, which can provide information about the conformation around the glycosidic bonds.
-
-
-
Data Analysis: Analyze the chemical shifts, coupling constants, and cross-peaks in the spectra to assign all proton and carbon signals and confirm the structure and stereochemistry of this compound.
4.2.2. X-ray Crystallography (Generalized Protocol)
X-ray crystallography provides the most definitive three-dimensional structure of a molecule in its crystalline state.
-
Crystallization:
-
Grow single crystals of this compound of suitable size and quality (typically >0.1 mm in all dimensions). This is often the most challenging step and requires screening a wide range of conditions (e.g., solvent, precipitant, temperature).
-
-
Data Collection:
-
Mount a single crystal on a goniometer and expose it to a monochromatic X-ray beam.
-
Collect the diffraction data as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to determine the unit cell dimensions and space group.
-
Solve the phase problem to generate an initial electron density map.
-
Build an atomic model into the electron density map and refine the model against the experimental data to obtain the final, high-resolution crystal structure of this compound.
-
Conclusion
This compound possesses a well-defined chemical structure and stereochemistry that is critical to its biological function and physical characteristics. This guide has provided a detailed overview of its molecular architecture, including its constituent D-glucose units and the specific α(1→6) and α(1→4) glycosidic linkages. The summarized physicochemical data and generalized experimental protocols offer a valuable resource for researchers and professionals working with this important trisaccharide. The provided visualizations of its structure and characterization workflow aim to enhance the understanding of this compound for its effective utilization in scientific and industrial applications.
References
An In-depth Technical Guide to the Physicochemical Properties of D-Panose
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Panose is a trisaccharide composed of three glucose units linked in the sequence α-D-glucopyranosyl-(1→6)-α-D-glucopyranosyl-(1→4)-D-glucose.[1] As a component of isomaltooligosaccharides, it is found in some food products and is of interest for its potential prebiotic properties.[2][3][4] A thorough understanding of its physicochemical properties is essential for its application in research, food science, and drug development. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a visualization of its enzymatic hydrolysis pathway.
Physicochemical Properties of this compound
The fundamental physicochemical properties of this compound are summarized in the table below, providing a consolidated reference for researchers.
| Property | Value | References |
| IUPAC Name | O-α-D-Glucopyranosyl-(1→6)-O-α-D-glucopyranosyl-(1→4)-D-glucose | [1] |
| Synonyms | 4-α-Isomaltosylglucose, Glc(α1→6)Glc(α1→4)Glc | |
| Molecular Formula | C₁₈H₃₂O₁₆ | |
| Molecular Weight | 504.44 g/mol | |
| Appearance | White to off-white powder/crystalline solid | |
| Melting Point | 223 °C (decomposes) | |
| Boiling Point | 960.0 ± 65.0 °C (Predicted) | |
| Solubility in Water | 125 mg/mL (247.80 mM) | |
| Specific Rotation [α]D²⁰ | +154° (c=2, H₂O) |
Experimental Protocols
Detailed methodologies for the determination of the key physicochemical properties of this compound are outlined below. These protocols are based on standard analytical techniques for carbohydrates.
Determination of Melting Point
Apparatus:
-
Capillary melting point apparatus
-
Mortar and pestle
-
Capillary tubes (sealed at one end)
Procedure:
-
Sample Preparation: A small amount of finely powdered, dry this compound is placed in a capillary tube and packed to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Measurement: The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point (223 °C).
-
The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.
-
The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting range. Note that this compound decomposes at its melting point.
Determination of Solubility in Water
Apparatus:
-
Analytical balance
-
Volumetric flasks
-
Magnetic stirrer and stir bar
-
Temperature-controlled water bath (set to 25 °C)
-
Centrifuge
-
Spectrophotometer or Refractometer
Procedure:
-
Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume of deionized water in a volumetric flask.
-
Equilibration: The flask is placed in a temperature-controlled water bath set at 25 °C and stirred vigorously for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand in the water bath for several hours to allow undissolved solid to settle. A portion of the supernatant is then centrifuged to remove any remaining suspended particles.
-
Quantification: A known volume of the clear supernatant is carefully removed and its concentration is determined. This can be done by evaporating the solvent and weighing the residue, or by using an analytical technique such as refractometry or a colorimetric assay (e.g., phenol-sulfuric acid method) against a standard curve of known this compound concentrations.
-
The solubility is expressed in g/L or mg/mL.
Determination of Specific Rotation
Apparatus:
-
Polarimeter (using a sodium D-line lamp, 589 nm)
-
Polarimeter sample tube (e.g., 1 dm length)
-
Analytical balance
-
Volumetric flask (e.g., 10 mL)
Procedure:
-
Solution Preparation: A precise amount of this compound (e.g., 200 mg) is weighed and dissolved in a 10 mL volumetric flask with deionized water to create a solution of known concentration (c = 2 g/100 mL or 0.02 g/mL).
-
Blank Measurement: The polarimeter tube is filled with deionized water (the solvent) and the optical rotation is measured and set to zero.
-
Sample Measurement: The tube is rinsed and filled with the this compound solution. The optical rotation (α) is then measured at a constant temperature (20 °C).
-
Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where:
-
α is the observed rotation in degrees.
-
l is the path length of the sample tube in decimeters (dm).
-
c is the concentration of the solution in g/mL.
-
-
The specific rotation is reported with the temperature and wavelength, e.g., [α]D²⁰.
Biological Role and Metabolism
This compound is recognized for its potential as a prebiotic. It is not readily hydrolyzed by human digestive enzymes in the upper gastrointestinal tract, allowing it to reach the colon largely intact. In the colon, it can be selectively fermented by beneficial gut bacteria, such as Bifidobacterium species. This fermentation process leads to the production of short-chain fatty acids (SCFAs) like butyrate and acetate, which are beneficial for gut health.
The enzymatic hydrolysis of this compound and its parent polysaccharide, pullulan, is a key process in its metabolism by various microorganisms. Different types of pullulanases exhibit distinct specificities in breaking down the glycosidic linkages of pullulan, leading to the formation of this compound among other products.
Visualization of Enzymatic Hydrolysis
The following diagram illustrates the enzymatic degradation of pullulan, a polysaccharide composed of maltotriose units linked by α-1,6 glycosidic bonds, into this compound and its subsequent hydrolysis.
Caption: Enzymatic degradation pathway of pullulan to this compound and its subsequent hydrolysis products.
References
An In-depth Technical Guide to the Natural Sources and Occurrence of D-Panose
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Panose, a trisaccharide of significant interest for its potential prebiotic and physiological properties, is a naturally occurring carbohydrate found in select food sources. This technical guide provides a comprehensive overview of the known natural occurrences of this compound, its concentration in various matrices, and the methodologies for its extraction and quantification. Furthermore, this document explores the enzymatic synthesis of this compound and delves into the current understanding of its metabolic fate and potential signaling roles, offering a valuable resource for researchers and professionals in the fields of food science, nutrition, and drug development.
Introduction to this compound
This compound is a non-reducing trisaccharide composed of three α-D-glucose units. Its systematic name is O-α-D-glucopyranosyl-(1→6)-O-α-D-glucopyranosyl-(1→4)-D-glucose. As a member of the isomaltooligosaccharide (IMO) family, this compound is recognized for its potential as a functional food ingredient. This guide focuses on its natural origins and the technical aspects of its study.
Natural Occurrence and Quantitative Data
This compound is not widely distributed in nature in high concentrations but has been identified in specific food items, primarily honey and certain fermented foods.
Honey
Honey is a well-documented, albeit variable, source of this compound. Its presence is attributed to the enzymatic activity of bees during the conversion of nectar into honey. The concentration of this compound in honey can be influenced by the floral source, geographical origin, and storage conditions.
Table 1: Quantitative Data of this compound in Honey
| Honey Type | Concentration Range ( g/100g ) | Analytical Method | Reference |
| Various | 0.03 - 0.4 | NMR Spectroscopy | [1] |
Note: Further research is required to establish more precise quantitative data for a wider variety of honey types.
Fermented Foods
The fermentation process, particularly by lactic acid bacteria, can lead to the synthesis of various oligosaccharides, including this compound.
-
Sourdough Bread: The complex microbial community in sourdough starters can produce enzymes capable of synthesizing α-1,6 and α-1,4 glycosidic linkages, leading to the formation of this compound. Quantitative data for this compound in sourdough is currently limited and presents an area for future research.
-
Kimchi: This traditional Korean fermented vegetable dish is another potential source of this compound due to the metabolic activity of the diverse microorganisms involved in its fermentation. As with sourdough, specific quantitative data for this compound in kimchi is not yet well-established in the scientific literature.
Biosynthesis of this compound
While a complete, dedicated biosynthetic pathway for this compound within a single organism has not been fully elucidated, its formation is understood to occur through the action of specific enzymes, primarily via transglucosylation reactions.
Enzymatic Synthesis
The synthesis of this compound is catalyzed by enzymes that can form α-1,6 and α-1,4 glycosidic bonds.
-
α-Glucosidases (EC 3.2.1.20): These enzymes, particularly from microbial sources like Aspergillus niger, can catalyze the transfer of a glucose residue from a donor molecule (like maltose or sucrose) to an acceptor molecule (like maltose) to form panose. The reaction involves the cleavage of an α-1,4 linkage and the formation of a new α-1,6 linkage.
-
Glucansucrases (EC 2.4.1.5): Produced by various lactic acid bacteria (e.g., Leuconostoc mesenteroides), these enzymes utilize sucrose as a substrate to synthesize glucans. In the presence of an acceptor molecule like maltose, they can transfer a glucose unit from sucrose to form panose.
Enzymatic synthesis pathways of this compound.
Experimental Protocols
Precise and reliable methods are crucial for the extraction and quantification of this compound from complex food matrices.
Extraction of Oligosaccharides from Food Matrices
A general protocol for the extraction of oligosaccharides from solid or semi-solid food matrices like sourdough and kimchi is outlined below.
Protocol 1: General Oligosaccharide Extraction
-
Sample Homogenization: Homogenize a known weight of the sample (e.g., 10 g) with a suitable solvent (e.g., 50 mL of 80% ethanol) to precipitate proteins and polysaccharides.
-
Centrifugation: Centrifuge the homogenate at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the solid material.
-
Supernatant Collection: Carefully collect the supernatant containing the soluble oligosaccharides.
-
Solvent Evaporation: Evaporate the solvent from the supernatant under reduced pressure (e.g., using a rotary evaporator).
-
Reconstitution: Reconstitute the dried extract in a known volume of deionized water.
-
Solid-Phase Extraction (SPE): For further purification, pass the reconstituted extract through a C18 SPE cartridge to remove non-polar interfering compounds.
-
Filtration: Filter the final extract through a 0.45 µm syringe filter before analysis.
General workflow for oligosaccharide extraction.
Quantification of this compound
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and specific method for the quantification of carbohydrates.
Protocol 2: Quantification of this compound by HPAEC-PAD
-
Instrumentation: A high-performance liquid chromatography system equipped with a pulsed amperometric detector and a gold working electrode.
-
Column: A carbohydrate-specific anion-exchange column (e.g., CarboPac series).
-
Mobile Phase: A gradient of sodium hydroxide and sodium acetate solutions. A typical gradient might start with a low concentration of sodium hydroxide to separate monosaccharides and disaccharides, followed by an increasing concentration of sodium acetate to elute trisaccharides and larger oligosaccharides.
-
Detection: Pulsed amperometry with a waveform optimized for carbohydrate detection.
-
Quantification: Prepare a calibration curve using a certified this compound standard. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.
Potential Metabolic Fate and Signaling Pathways
The direct metabolic fate and specific signaling pathways of this compound in humans are not yet fully understood. However, based on the behavior of other non-digestible oligosaccharides, a hypothetical pathway can be proposed.
Hypothetical Metabolic Fate
Due to the presence of an α-1,6 glycosidic bond, this compound is likely to be resistant to digestion by human salivary and pancreatic amylases. It would therefore pass largely undigested to the colon.
In the colon, this compound can be fermented by the gut microbiota, particularly by beneficial bacteria such as Bifidobacteria and Lactobacilli. This fermentation would produce short-chain fatty acids (SCFAs) like acetate, propionate, and butyrate, which are known to have numerous health benefits, including serving as an energy source for colonocytes and modulating the immune system.
Hypothetical metabolic fate of this compound.
Signaling Pathways
Direct evidence for this compound activating specific signaling pathways is currently lacking. However, oligosaccharides, in general, can act as signaling molecules. For instance, the SCFAs produced from this compound fermentation can activate G-protein coupled receptors (GPCRs) such as GPR41 and GPR43 on the surface of intestinal epithelial and immune cells, leading to downstream signaling cascades that can influence inflammation, gut barrier function, and host metabolism. Further research is needed to elucidate any direct signaling roles of this compound itself.
Conclusion
This compound is a naturally occurring trisaccharide with potential health benefits, found in honey and some fermented foods. Its synthesis is primarily enzymatic through transglucosylation. While analytical methods for its quantification exist, more research is needed to establish a comprehensive database of its concentration in various natural sources and to fully understand its metabolic fate and potential signaling roles in humans. This guide provides a foundational resource for researchers to further explore the science of this compound.
References
An In-depth Technical Guide to the Enzymatic Synthesis of D-Panose from Sucrose
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Panose, a trisaccharide with the structure α-D-glucopyranosyl-(1→6)-α-D-glucopyranosyl-(1→4)-α-D-glucose, is gaining significant interest in the food and pharmaceutical industries due to its potential as a non-cariogenic sweetener and a prebiotic.[1] This technical guide provides a comprehensive overview of the enzymatic synthesis of this compound from the readily available and inexpensive substrate, sucrose. The core of this process relies on the transglycosylation activity of specific enzymes, primarily glucansucrases such as dextransucrase and engineered amylosucrase. This document details the enzymatic reaction, production and purification of the necessary enzymes, optimized reaction conditions, and analytical methods for quantification. Furthermore, it presents a summary of quantitative data in structured tables and visualizes key pathways and workflows using Graphviz diagrams to facilitate understanding and implementation in a research and development setting.
Introduction to this compound and its Synthesis
This compound is a functional oligosaccharide that is not readily metabolized by oral microflora, making it a promising low-cariogenic sugar substitute.[1] Moreover, studies have demonstrated its prebiotic potential, showing that it can selectively stimulate the growth of beneficial gut bacteria such as Bifidobacterium.[2] The enzymatic synthesis of this compound from sucrose offers a sustainable and efficient alternative to complex chemical synthesis routes. The primary enzymatic routes involve the use of glucansucrases, which catalyze the transfer of a glucosyl moiety from sucrose to an acceptor molecule.
Enzymatic Pathways for this compound Synthesis from Sucrose
The synthesis of this compound from sucrose is primarily achieved through the action of glucansucrases, which belong to the glycoside hydrolase family 70 (GH70).[3] These enzymes catalyze the transfer of the glucosyl residue from sucrose to an acceptor molecule. In the presence of a suitable acceptor, such as maltose or even sucrose itself, this compound can be synthesized.
Dextransucrase-Mediated Synthesis
Dextransucrase (EC 2.4.1.5), produced by various species of Leuconostoc, notably Leuconostoc mesenteroides, is a key enzyme in this process. The enzyme catalyzes the cleavage of sucrose into glucose and fructose. The glucosyl moiety is then transferred to an acceptor molecule. When maltose is used as an acceptor, dextransucrase transfers the glucosyl residue to the 6-hydroxyl group of the non-reducing glucose unit of maltose, forming this compound.
The overall reaction can be summarized as:
Sucrose + Maltose → this compound + Fructose
Amylosucrase-Mediated Synthesis
Amylosucrase (EC 2.4.1.4), a glucosyltransferase from glycoside hydrolase family 13 (GH13), can also be employed for this compound synthesis. While wild-type amylosucrase from Neisseria polysaccharea primarily synthesizes α-1,4-glucans, engineered mutants have been developed that exhibit novel product specificities, including the synthesis of this compound directly from sucrose. In this case, a glucosyl moiety from one sucrose molecule is transferred to another sucrose molecule acting as the acceptor, leading to the formation of panose and the release of two fructose molecules.
Experimental Protocols
Production and Purification of Dextransucrase from Leuconostoc mesenteroides
3.1.1. Microorganism and Culture Conditions
-
Strain: Leuconostoc mesenteroides (e.g., NRRL B-512F or CMG713).
-
Medium: A suitable medium for dextransucrase production contains sucrose as an inducer. A typical medium composition is (g/L): sucrose, 20; yeast extract, 20; K2HPO4, 20; MgSO4·7H2O, 0.2; MnSO4·H2O, 0.01; NaCl, 0.01; CaCl2, 0.02; FeSO4·7H2O, 0.01. The pH is adjusted to 6.9.
-
Fermentation: Inoculate the medium with an active culture of L. mesenteroides and incubate at 25-30°C for 20-24 hours.
3.1.2. Enzyme Purification
-
Cell Removal: Centrifuge the culture broth at 10,000 x g for 20 minutes at 4°C to remove bacterial cells. The supernatant contains the crude extracellular dextransucrase.
-
Fractional Precipitation: Add ice-cold polyethylene glycol (PEG) 400 to the cell-free supernatant to a final concentration of 25-50% (v/v). Incubate at 4°C for 12 hours to precipitate the enzyme. Centrifuge at 13,200 x g for 30 minutes at 4°C.
-
Resuspension: Resuspend the pellet in a minimal volume of 20 mM sodium acetate buffer (pH 5.4).
-
(Optional) Further Purification: For higher purity, additional steps like ion-exchange chromatography or affinity chromatography can be employed.
Enzymatic Synthesis of this compound
-
Reaction Mixture: Prepare a reaction mixture containing sucrose and maltose in a suitable buffer. The molar ratio of maltose to sucrose is a critical parameter influencing the yield of panose.
-
Buffer: 20 mM sodium acetate buffer (pH 5.4) containing 2 mM CaCl2.
-
Substrate Concentrations: Sucrose concentration can range from 146 mM to 600 mM.
-
Enzyme Concentration: Add the purified dextransucrase to the reaction mixture.
-
Incubation: Incubate the reaction mixture at 30°C for 24 hours.
-
Reaction Termination: Inactivate the enzyme by heating the reaction mixture at 80-95°C for 5-10 minutes.
Purification of this compound
-
Enzyme Removal: Centrifuge the heat-inactivated reaction mixture to remove precipitated protein.
-
Chromatographic Separation: The supernatant containing this compound, fructose, and unreacted sucrose and maltose can be purified using techniques like column chromatography with activated carbon or size-exclusion chromatography.
Immobilization of Dextransucrase (Optional)
For continuous production and enzyme reusability, dextransucrase can be immobilized on various supports.
-
Support: Eupergit C is a suitable support for covalent immobilization.
-
Pre-treatment: Treat the enzyme with dextranase to remove the associated dextran, which can hinder immobilization.
-
Immobilization Conditions: Carry out the immobilization at pH 5.4 to facilitate coupling through the carboxylic groups of the enzyme.
Quantitative Data Summary
The following tables summarize key quantitative data for the enzymatic synthesis of this compound.
Table 1: Dextransucrase Purification from L. mesenteroides CMG713
| Purification Step | Enzyme Activity (U/mL) | Specific Activity (U/mg) | Purification Fold | Yield (%) |
| Crude Supernatant | 167.5 | 20.42 | 1.0 | 100 |
| After PEG 400 | 220.5 | 23.96 | 29.4 | 18.9 |
Data adapted from
Table 2: Dextransucrase Purification from L. mesenteroides IBUN 91.2.98
| Parameter | Value |
| Purification Factor | 118 |
| Yield | 26% |
| Specific Activity | 335.1 U/mg |
| Molecular Weight | 170.1 kDa |
| Vmax | 28.1 U/ml |
| Km (for sucrose) | 48 mM |
| Optimal pH | 5.0 |
| Optimal Temperature | 30°C |
Data adapted from
Table 3: Panose Production by Engineered Amylosucrase Mutants
| Mutant | Sucrose (mM) | Erlose (g/L) | Panose (g/L) |
| 47A10 | 600 | 70.6 | - |
| 37G4 | 600 | 57.5 | - |
| 39A8 | 600 | 9.6 | - |
Note: This study focused on erlose and panose production from sucrose alone. The table highlights the potential of engineered amylosucrase for oligosaccharide synthesis. Data adapted from
Analytical Methods for this compound Quantification
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is the method of choice for the sensitive and specific quantification of this compound and other carbohydrates in a complex mixture without the need for derivatization.
-
Column: A CarboPac series column (e.g., PA1 or PA200) is typically used for carbohydrate separation.
-
Eluent: A gradient of sodium hydroxide and sodium acetate is commonly used for elution.
-
Detection: Pulsed Amperometric Detection provides high sensitivity for carbohydrates.
-
Quantification: Quantification is achieved by comparing the peak area of the analyte to that of a known standard.
Metabolic Context and Applications of this compound
While not a direct part of a core metabolic pathway in humans, this compound has significant implications as a prebiotic.
Studies have shown that panose is selectively fermented by beneficial gut bacteria, such as Bifidobacterium lactis, leading to an increase in their population. This fermentation process also leads to the production of short-chain fatty acids (SCFAs) like butyrate and acetate, which are known to have positive effects on gut health. The ability of panose to promote the growth of beneficial microorganisms while decreasing the population of others, like the Bacteroides group, underscores its potential as a valuable prebiotic ingredient in functional foods and nutraceuticals.
Conclusion
The enzymatic synthesis of this compound from sucrose presents a viable and attractive method for the production of this functional trisaccharide. Dextransucrase from Leuconostoc mesenteroides and engineered amylosucrases are effective biocatalysts for this transformation. This guide has provided a detailed overview of the synthesis process, including enzyme production and purification, reaction protocols, and analytical techniques. The presented quantitative data and visual workflows offer a solid foundation for researchers and drug development professionals to explore and optimize the production of this compound for its promising applications in the food and pharmaceutical sectors. Further research into enzyme immobilization and continuous production systems could enhance the economic feasibility of large-scale this compound synthesis.
References
An In-Depth Technical Guide to D-Panose: Properties, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Panose, a trisaccharide of significant interest, is emerging as a key molecule in food science and biotechnology. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, detailed experimental protocols for its enzymatic synthesis and purification, and methods for its quantitative analysis. Furthermore, this document explores the biological role of this compound as a prebiotic, its impact on gut microbiota, and delves into the putative signaling pathways it may influence within the gastrointestinal tract. This guide is intended to be a valuable resource for researchers and professionals in drug development and related scientific fields.
Chemical and Physical Properties of this compound
This compound is a non-reducing trisaccharide composed of three α-D-glucose units. Its systematic IUPAC name is (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol.[1] It is also commonly referred to as α-D-Glucopyranosyl-(1→6)-α-D-glucopyranosyl-(1→4)-D-glucose.[2][3]
A summary of its key identifiers and properties is provided in the table below.
| Property | Value | Reference |
| CAS Number | 33401-87-5 | [2][4] |
| Molecular Formula | C₁₈H₃₂O₁₆ | |
| Molecular Weight | 504.44 g/mol | |
| Synonyms | 6-alpha-D-glucosylmaltose, Glc(a1-6)Glc(a1-4)Glc |
Experimental Protocols
Enzymatic Synthesis of this compound using Dextransucrase
The enzymatic synthesis of this compound is a highly specific and efficient method. Dextransucrase from Leuconostoc mesenteroides is commonly employed to catalyze the transfer of a glucosyl unit from sucrose to an acceptor molecule, in this case, maltose.
Materials:
-
Dextransucrase (from Leuconostoc mesenteroides, e.g., NRRL B-512F)
-
Sucrose
-
Maltose
-
Sodium acetate buffer (pH 5.2-5.5)
-
Calcium chloride (CaCl₂)
-
Ethanol
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing sucrose and maltose in a sodium acetate buffer. A typical starting point is a sucrose concentration of 100 mM and a maltose to sucrose ratio of 4:1 to 5:1. Add a small amount of CaCl₂ (e.g., 0.05 g/L) as it can enhance enzyme stability.
-
Enzyme Addition: Add dextransucrase to the reaction mixture. The optimal amount of enzyme should be determined empirically but can start in the range of 1 U per liter of reaction mixture.
-
Incubation: Incubate the reaction mixture at a controlled temperature, typically between 25°C and 35°C, with gentle agitation. The optimal temperature for dextran and fructose production, and by extension panose, is around 35°C.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing the carbohydrate composition using High-Performance Liquid Chromatography (HPLC).
-
Reaction Termination: Once the desired conversion of substrates to this compound is achieved, terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes).
-
Product Precipitation: Precipitate the synthesized this compound and other oligosaccharides by adding ethanol to a final concentration of 75% (v/v). The precipitate can then be collected by centrifugation.
Purification of this compound by Column Chromatography
Following enzymatic synthesis, this compound needs to be purified from the reaction mixture which contains unreacted substrates, fructose, and other oligosaccharides.
Materials:
-
Crude this compound precipitate
-
Deionized water
-
Ethanol
-
Activated charcoal
-
Chromatography column
-
Stationary phase (e.g., Sephadex G-25 or a similar size-exclusion resin)
-
Fraction collector
Procedure:
-
Resuspension and Decolorization: Redissolve the crude this compound precipitate in a minimal amount of deionized water. Add activated charcoal to the solution to remove colored impurities, stir for a period, and then remove the charcoal by filtration.
-
Column Packing: Prepare a size-exclusion chromatography column with a suitable resin (e.g., Sephadex G-25). Equilibrate the column with deionized water.
-
Sample Loading: Carefully load the decolorized this compound solution onto the top of the column.
-
Elution: Elute the column with deionized water at a constant flow rate.
-
Fraction Collection: Collect fractions of the eluate using a fraction collector.
-
Analysis of Fractions: Analyze the collected fractions for the presence of this compound using HPLC or Thin-Layer Chromatography (TLC).
-
Pooling and Lyophilization: Pool the fractions containing pure this compound and lyophilize to obtain the purified product as a white powder.
Quantitative Analysis of this compound by HPLC
High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID) is a standard method for the quantitative analysis of non-UV absorbing sugars like this compound.
Instrumentation and Conditions:
-
HPLC System: An HPLC system equipped with a refractive index detector.
-
Column: An amino-propyl bonded silica column (e.g., Aminex HPX-87C) or a similar carbohydrate analysis column.
-
Mobile Phase: A mixture of acetonitrile and water, typically in a ratio of 75:25 (v/v) to 80:20 (v/v).
-
Flow Rate: A flow rate of 1.0 to 2.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for instance, 35°C.
-
Injection Volume: 10-20 µL.
Procedure:
-
Standard Preparation: Prepare a series of this compound standards of known concentrations in the mobile phase.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase and filter it through a 0.45 µm syringe filter before injection.
-
Calibration Curve: Inject the standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration of the this compound standards.
-
Sample Analysis: Inject the prepared sample into the HPLC system and record the chromatogram.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Biological Significance and Signaling Pathways
Prebiotic Activity of this compound
This compound is recognized for its prebiotic properties, meaning it can selectively stimulate the growth and activity of beneficial bacteria in the colon. In vitro studies have demonstrated that this compound has bifidogenic effects, significantly increasing the population of Bifidobacterium species. This selective fermentation of this compound by beneficial gut microbiota can lead to a healthier gut environment.
An in vitro study using a simulated colon model with human fecal culture showed that panose led to a significant increase in the numbers of Bifidobacterium and Bifidobacterium lactis, while concurrently decreasing the Bacteroides group. Furthermore, the fermentation of panose resulted in a significant increase in the production of butyrate and acetate, which are short-chain fatty acids (SCFAs) known for their beneficial effects on colon health.
Experimental Design for In Vitro Prebiotic Activity Assessment:
A typical in vitro experiment to assess the prebiotic activity of this compound would involve the following steps:
-
Fecal Slurry Preparation: Collect fresh fecal samples from healthy human donors and prepare a fecal slurry in an anaerobic buffer.
-
Batch Fermentation: In an anaerobic environment, inoculate a basal nutrient medium containing this compound as the sole carbohydrate source with the fecal slurry. Include positive controls (e.g., inulin, a known prebiotic) and negative controls (no carbohydrate).
-
Incubation: Incubate the cultures at 37°C under anaerobic conditions for a defined period (e.g., 24-48 hours).
-
Microbial Analysis: At different time points, collect samples and analyze the microbial composition using techniques like 16S rRNA gene sequencing or quantitative PCR (qPCR) to determine the changes in the populations of specific bacterial groups (e.g., Bifidobacterium, Lactobacillus, Bacteroides).
-
Metabolite Analysis: Analyze the concentration of short-chain fatty acids (e.g., acetate, propionate, butyrate) in the culture medium using gas chromatography (GC).
-
pH Measurement: Monitor the pH of the culture medium as an indicator of bacterial fermentation.
Putative Signaling Pathways
The interaction of this compound with the intestinal epithelium and the subsequent signaling events are areas of active research. While a specific signaling pathway directly activated by this compound has yet to be fully elucidated, it is hypothesized to involve nutrient-sensing pathways in the gut.
The intestinal epithelium is equipped with various receptors that sense luminal contents, including carbohydrates. These sensing mechanisms can trigger the release of gut hormones that regulate various physiological processes. It is plausible that this compound, or the metabolites produced from its fermentation by the gut microbiota (like SCFAs), could interact with G-protein coupled receptors (GPCRs) on the surface of enteroendocrine cells or other intestinal epithelial cells.
For instance, the fermentation products of this compound, such as butyrate, are known to be important signaling molecules that can influence intestinal cell proliferation, differentiation, and immune function.
Below is a conceptual diagram illustrating a potential workflow for investigating the effects of this compound on intestinal cell signaling.
Caption: A conceptual workflow for investigating the effects of this compound on intestinal cell signaling pathways.
This workflow outlines the steps from treating intestinal cells with this compound to analyzing changes in key signaling pathways like MAPK, NF-κB, and PI3K/Akt, which are known to be involved in cellular responses to external stimuli in the gut.
Conclusion
This compound is a trisaccharide with significant potential in the food and pharmaceutical industries, primarily due to its prebiotic properties. This technical guide has provided a detailed overview of its chemical nature, along with comprehensive experimental protocols for its synthesis, purification, and analysis. While the precise molecular mechanisms underlying its biological effects are still under investigation, it is clear that this compound beneficially modulates the gut microbiota and has the potential to influence intestinal signaling pathways. Further research in this area is warranted to fully uncover the therapeutic and health-promoting applications of this promising molecule.
References
An In-Depth Technical Guide to D-Panose: Molecular Properties, Enzymatic Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Panose, a trisaccharide with significant potential in the food and pharmaceutical industries, is gaining attention for its prebiotic properties and its role in gut health. This technical guide provides a comprehensive overview of the core molecular and physical properties of this compound, detailed experimental protocols for its enzymatic synthesis, and methodologies for evaluating its biological impact on intestinal barrier function and gut microbiota. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of complex carbohydrates.
Core Molecular and Physicochemical Properties of this compound
This compound is a trisaccharide composed of three glucose units. Structurally, it is O-α-D-glucopyranosyl-(1→6)-O-α-D-glucopyranosyl-(1→4)-D-glucose. Its fundamental properties are summarized in the table below for easy reference.
| Property | Value | Citations |
| Molecular Formula | C₁₈H₃₂O₁₆ | [1][2][3][4][5] |
| Molecular Weight | 504.44 g/mol | |
| CAS Number | 33401-87-5 | |
| Appearance | White to off-white powder | |
| Purity (HPLC) | ≥95% | |
| Storage Conditions | -20°C under inert atmosphere |
Enzymatic Synthesis of this compound: Experimental Protocols
The enzymatic synthesis of this compound offers a highly specific and efficient alternative to chemical methods. Two primary enzymatic approaches are detailed below.
Synthesis using Neopullulanase
Neopullulanase (EC 3.2.1.135) catalyzes the hydrolysis of α-1,4-glucosidic bonds in pullulan, a polysaccharide composed of maltotriose units linked by α-1,6-glucosidic bonds, to produce panose.
Experimental Protocol:
-
Substrate Preparation: Prepare a solution of pullulan at a concentration of 80 mg/mL in 50 mM sodium phosphate buffer (pH 7.0).
-
Enzyme Reaction: Add purified neopullulanase to the pullulan solution. The specific enzyme concentration should be optimized based on the activity of the enzyme preparation.
-
Incubation: Incubate the reaction mixture at 30°C for 120 minutes.
-
Reaction Termination: Terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes).
-
Product Analysis: Analyze the hydrolytic products quantitatively using High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) to confirm the production and purity of this compound.
Synthesis using Dextransucrase
Dextransucrase (EC 2.4.1.5) from Leuconostoc mesenteroides synthesizes this compound through a transglucosylation reaction using sucrose as a donor and maltose as an acceptor.
Experimental Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 100 mM sucrose and a suitable concentration of maltose (e.g., an optimized molar ratio of sucrose to maltose) in a sodium acetate buffer (pH 5.0-5.2).
-
Enzyme Addition: Add purified dextransucrase to the reaction mixture.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 30°C) for a specified duration, monitoring the reaction progress over time.
-
Product Analysis: At various time points, take aliquots of the reaction mixture and terminate the enzyme activity. Analyze the formation of this compound and other oligosaccharides using Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Biological Activity and Experimental Assessment
This compound exhibits notable prebiotic effects, influencing the composition of the gut microbiota and enhancing intestinal barrier function.
Assessment of Intestinal Barrier Function: Transepithelial Electrical Resistance (TEER) Assay
The integrity of the intestinal epithelial barrier can be assessed in vitro by measuring the Transepithelial Electrical Resistance (TEER) of a confluent monolayer of intestinal epithelial cells (e.g., Caco-2 cells) grown on a permeable support.
Experimental Protocol:
-
Cell Culture: Seed Caco-2 cells on permeable Transwell® inserts and culture until a confluent monolayer is formed, typically for 21 days.
-
Treatment: Introduce this compound at various concentrations to the apical side of the Caco-2 monolayer. A control group without this compound should be included.
-
TEER Measurement: At designated time points, measure the electrical resistance across the cell monolayer using an epithelial volt-ohm meter with "chopstick" electrodes.
-
Calculation: Calculate the TEER value (in Ω·cm²) by subtracting the resistance of a blank insert (without cells) from the resistance of the cell monolayer and multiplying by the surface area of the insert.
-
Data Analysis: An increase in TEER in the presence of this compound indicates an enhancement of the intestinal barrier integrity.
Evaluation of Prebiotic Activity: In Vitro Fecal Fermentation
The prebiotic potential of this compound can be evaluated by its ability to modulate the composition and metabolic activity of the gut microbiota in an in vitro fermentation model using human fecal samples.
Experimental Protocol:
-
Fecal Slurry Preparation: Collect fresh fecal samples from healthy donors and prepare a fecal slurry (e.g., 10% w/v) in an anaerobic phosphate buffer.
-
Fermentation Medium: Prepare a basal fermentation medium containing peptone, yeast extract, and other essential nutrients.
-
Incubation: In an anaerobic chamber, add the fecal slurry and this compound (as the sole carbohydrate source) to the fermentation medium. A control with no added carbohydrate should be included.
-
Sampling: Incubate the cultures at 37°C under anaerobic conditions. Collect samples at various time points (e.g., 0, 24, 48 hours).
-
Microbiota Analysis: Extract bacterial DNA from the collected samples and perform 16S rRNA gene sequencing to analyze changes in the microbial community composition.
-
Metabolite Analysis: Analyze the production of short-chain fatty acids (SCFAs) (e.g., acetate, propionate, butyrate) from the fermentation broth using gas chromatography (GC) or HPLC. An increase in beneficial bacteria (e.g., Bifidobacterium, Lactobacillus) and SCFA production indicates a positive prebiotic effect.
Signaling Pathways and Logical Relationships
While a specific signaling pathway directly initiated by this compound binding to a cellular receptor is not yet fully elucidated, its indirect effects on gut health can be represented. The following diagram illustrates the logical workflow of how this compound's prebiotic activity leads to improved gut barrier function.
The following diagram illustrates a generalized experimental workflow for assessing the prebiotic potential of this compound.
References
Methodological & Application
Application Notes and Protocols for D-Panose Quantification via High-Performance Liquid Chromatography
This document provides detailed application notes and protocols for the quantitative analysis of D-Panose in various sample matrices. The methods described are tailored for researchers, scientists, and drug development professionals, offering robust and reliable approaches for the determination of this trisaccharide. Two primary methodologies are presented: High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) and High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD). A third alternative using Evaporative Light Scattering Detection (ELSD) is also briefly discussed.
Introduction to this compound Analysis
This compound is a trisaccharide composed of three glucose units linked in an α-1,6, α-1,4 configuration. Its quantification is crucial in various fields, including food science for the analysis of isomaltooligosaccharides, and in biotechnology for monitoring enzymatic reactions. Due to its lack of a significant UV-Vis chromophore, this compound analysis by HPLC necessitates the use of universal detectors such as Refractive Index (RI), Evaporative Light Scattering (ELSD), or electrochemical detectors like Pulsed Amperometric Detection (PAD). The choice of method depends on the required sensitivity, sample matrix complexity, and available instrumentation.
Method 1: HPLC with Refractive Index Detection (HPLC-RID)
This method is particularly suitable for the analysis of this compound in samples with relatively high concentrations, such as beverages and food products. It is a robust and widely accessible technique.
Experimental Protocol
1. Materials and Reagents
-
This compound reference standard (≥95% purity)
-
Acetonitrile (HPLC grade)
-
Triethylamine (reagent grade)
-
Deionized water (resistivity ≥ 18 MΩ·cm)
-
Membrane filters (0.45 μm, PVDF)
2. Equipment
-
High-Performance Liquid Chromatograph (HPLC) system
-
Refractive Index Detector (RID)
-
ACQUITY UPLC BEH Amide column (1.7 µm, 2.1 mm i.d. × 15 cm), or equivalent
-
Centrifuge (≥ 5000 ×g)
-
Ultrasonicator
-
Vortex mixer
3. Standard Solution Preparation
-
Stock Solution: Accurately weigh approximately 50 mg of this compound reference standard into a 5 mL volumetric flask. Dissolve and dilute to volume with deionized water. Store this stock solution under refrigeration.
-
Working Standards: Prepare a series of standard solutions by diluting the stock solution with deionized water to achieve concentrations ranging from 0.25 to 10 mg/mL.
4. Sample Preparation (for Beverage Samples)
-
For samples containing carbon dioxide, degas by ultrasonication.
-
Accurately transfer 10 mL of the liquid sample into a 15 mL centrifuge tube.
-
Centrifuge at 5000 ×g for 5 minutes.
-
Collect the supernatant and filter through a 0.45 µm membrane filter. The filtrate is the sample solution for injection.
5. HPLC Operating Conditions
-
Mobile Phase: Dilute 2 mL of triethylamine with 770 mL of acetonitrile and bring to a final volume of 1000 mL with deionized water (77% acetonitrile with 0.2% triethylamine). Filter the mobile phase through a 0.45 µm membrane.
-
Flow Rate: 0.25 mL/min
-
Column Temperature: 40°C
-
Detector Temperature: 40°C
-
Injection Volume: 3 µL
6. Quantification
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Quantitative Data Summary
| Parameter | Value | Reference |
| Column | ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 mm i.d. × 15 cm | |
| Mobile Phase | 77% Acetonitrile, 0.2% Triethylamine in Water | |
| Flow Rate | 0.25 mL/min | |
| Detector | Refractive Index (RID) | |
| Limit of Quantification (LOQ) | 0.025 g/100 mL (250 µg/mL) |
Method 2: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
HPAEC-PAD is a highly sensitive and specific method for carbohydrate analysis, including this compound. It is particularly advantageous for complex matrices or when low detection limits are required.
Experimental Protocol
1. Materials and Reagents
-
This compound reference standard (≥95% purity)
-
Sodium hydroxide (NaOH), 50% w/w solution
-
Sodium acetate (reagent grade)
-
Deionized water (resistivity ≥ 18 MΩ·cm)
-
Membrane filters (0.45 µm)
2. Equipment
-
Ion Chromatography (IC) system equipped with a Pulsed Amperometric Detector (PAD) with a gold working electrode
-
Anion-exchange column (e.g., Dionex CarboPac series)
-
Autosampler
3. Standard Solution Preparation
-
Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in deionized water.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with deionized water to cover the expected concentration range of the samples.
4. Sample Preparation
-
Sample preparation is matrix-dependent and may include dilution, extraction, and filtration. For a general approach, dilute the sample in deionized water to a concentration within the calibration range and filter through a 0.45 µm filter before injection.
5. HPAEC-PAD Operating Conditions
-
Eluent A: Deionized Water
-
Eluent B: 100 mM Sodium Hydroxide
-
Eluent C: 500 mM Sodium Acetate in 100 mM Sodium Hydroxide
-
Gradient Program: A gradient elution is typically used to separate a wide range of carbohydrates. A representative gradient is as follows:
-
0-5 min: 25% B
-
5-15 min: 100% B
-
15-23 min: Gradient to 100% C
-
23-25 min: 25% B
-
25-28 min: Re-equilibration with 25% B
-
-
Flow Rate: 1 mL/min
-
Injection Volume: 10-25 µL
-
Detection: Pulsed Amperometry with a gold working electrode, using a standard carbohydrate waveform.
6. Quantification
-
Generate a calibration curve by plotting the peak area of the this compound standards against their concentrations.
-
Calculate the this compound concentration in the prepared samples based on the calibration curve.
Quantitative Data Summary
| Parameter | Value | Reference |
| Column | Anion-Exchange (e.g., Dionex CarboPac) | |
| Mobile Phase | Gradient of Water, Sodium Hydroxide, and Sodium Acetate | |
| Flow Rate | 1 mL/min | |
| Detector | Pulsed Amperometric Detector (PAD) | |
| Sensitivity | High, capable of detecting low levels of carbohydrates |
Alternative Method: HPLC with Evaporative Light Scattering Detection (HPLC-ELSD)
HPLC-ELSD offers a universal detection method for non-volatile compounds like this compound and is compatible with gradient elution, which can be an advantage over RID for complex samples.
Method Overview
-
Column: An amino-based column such as Asahipak NH2P-50 4E (250 mm L. × 4.6 mm I.D.) is suitable.
-
Mobile Phase: A gradient of acetonitrile and water is typically used. For example, starting with a high percentage of acetonitrile and gradually increasing the water content.
-
Detector: ELSD settings need to be optimized, including nebulizer temperature, drift tube temperature, and gas flow rate.
-
Quantification: A calibration curve is generated, but it's important to note that the response of ELSD can be non-linear, often requiring a logarithmic or polynomial fit.
Experimental Workflows
Application Note: Analysis of D-Psicose (D-Allulose) in Various Food Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-psicose, also known as D-allulose, is a rare sugar with growing interest in the food and pharmaceutical industries. It is a C-3 epimer of D-fructose and offers the taste and texture of sucrose with approximately 70% of its sweetness but with very few calories.[1][2] D-psicose is found naturally in small quantities in certain fruits and commercially produced through the enzymatic epimerization of fructose. Its potential health benefits, including a negligible impact on blood glucose levels, make it an attractive sugar substitute in a wide range of food products, from beverages and baked goods to dairy products.[2]
Accurate and reliable quantification of D-psicose in diverse and complex food matrices is crucial for quality control, nutritional labeling, and research and development. This application note provides detailed protocols for the analysis of D-psicose in various food matrices using High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) and High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).
Analytical Methods
Several analytical techniques are available for the quantification of D-psicose. HPLC-RID is a robust and common method for routine analysis, while HPAEC-PAD offers higher sensitivity and is particularly suitable for complex matrices and low concentrations of D-psicose.
Quantitative Data Summary
The following tables summarize the quantitative data for the analysis of D-psicose using different analytical methods.
Table 1: HPLC-RID Performance Data
| Parameter | Beverage Matrix | Baked Goods Matrix |
| Linearity Range | 0.01 - 0.80 g/100 mL | 0.05% - 0.5% (w/v) |
| Correlation Coefficient (R²) | >0.999 | >0.99 |
| Limit of Detection (LOD) | 0.002 g/100 mL | Not Reported |
| Limit of Quantification (LOQ) | 0.006 g/100 mL | Not Reported |
| Recovery | 91.5% - 94.2% | Not Reported |
| Precision (RSD) | Not Reported | Not Reported |
Table 2: HPAEC-PAD Performance Data
| Parameter | Dairy Matrix | Raisin Matrix |
| Linearity Range | 5 - 150 µg/mL | Not Reported |
| Correlation Coefficient (R²) | >0.9999 | >0.999 |
| Limit of Detection (LOD) | Not Reported | Not Reported |
| Limit of Quantification (LOQ) | Not Reported | Not Reported |
| Recovery | Not Reported | 89.78% - 101.06% |
| Precision (RSD) | Not Reported | 4.8% (intra-day), 4.34% (inter-day) |
Experimental Protocols
Protocol 1: D-Psicose Analysis by HPLC-RID
This protocol is suitable for the quantification of D-psicose in beverages and baked goods where D-psicose concentrations are relatively high.
1. Instrumentation and Columns:
-
HPLC system with a Refractive Index Detector (RID).
-
Amino-propyl silane stationary phase column (e.g., ZORBAX SIL 4.6 x 150 mm, 5 µm particle size).
2. Reagents and Standards:
-
Acetonitrile (HPLC grade).
-
Deionized water (18.2 MΩ·cm).
-
D-psicose standard (≥99% purity).
3. Mobile Phase Preparation:
-
Prepare a mobile phase of acetonitrile and water in a ratio of 80:20 (v/v).
-
Degas the mobile phase for at least 15 minutes using sonication or vacuum filtration.
4. Standard Preparation:
-
Prepare a stock solution of D-psicose (e.g., 1 mg/mL) in the mobile phase.
-
Create a series of calibration standards by diluting the stock solution to concentrations ranging from 0.05% to 0.5% (w/v).
5. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30-35 °C.
-
RID Temperature: 35 °C.
-
Run Time: Approximately 10-15 minutes.
6. Data Analysis:
-
Identify the D-psicose peak based on the retention time of the standard.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Quantify the D-psicose concentration in the samples using the calibration curve.
Protocol 2: D-Psicose Analysis by HPAEC-PAD
This method is highly sensitive and selective for carbohydrate analysis and is recommended for complex matrices like dairy products or when low levels of D-psicose are expected.
1. Instrumentation and Columns:
-
Ion chromatography system equipped with a Pulsed Amperometric Detector (PAD) with a gold working electrode.
-
High-performance anion-exchange column (e.g., Dionex CarboPac series).
2. Reagents and Standards:
-
Sodium hydroxide (NaOH), 50% (w/w), low carbonate.
-
Sodium acetate (anhydrous, analytical grade).
-
Deionized water (18.2 MΩ·cm).
-
D-psicose standard (≥99% purity).
3. Eluent Preparation:
-
Eluent A: Deionized water.
-
Eluent B: 200 mM NaOH.
-
Eluent C: 500 mM Sodium Acetate in deionized water.
-
All eluents should be sparged with helium or nitrogen to prevent carbonate formation.
4. Standard Preparation:
-
Prepare a D-psicose stock solution (e.g., 1 mg/mL) in deionized water.
-
Prepare a series of working standards by diluting the stock solution in deionized water to cover the expected sample concentration range (e.g., 1-100 µg/mL).
5. Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Injection Volume: 10-25 µL.
-
Column Temperature: 30 °C.
-
Gradient Program: A gradient of sodium hydroxide and sodium acetate is typically used to separate monosaccharides. An example gradient is as follows:
-
0-20 min: Isocratic with 10-20 mM NaOH.
-
20-30 min: Linear gradient to 200 mM NaOH to wash the column.
-
30-40 min: Re-equilibration with the initial eluent concentration.
-
-
PAD Settings: Use a standard quadruple-potential waveform for carbohydrate detection.
6. Data Analysis:
-
Identify and quantify the D-psicose peak based on the retention time and response of the standards.
-
Use a calibration curve for accurate quantification.
Sample Preparation Protocols
Proper sample preparation is critical to remove interfering substances and ensure accurate analysis.
Beverages (e.g., Juices, Soft Drinks)
-
Degassing: Degas carbonated beverages by sonication for 15-20 minutes.
-
Dilution: Dilute the beverage with deionized water to bring the D-psicose concentration within the calibration range.
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
Baked Goods (e.g., Cakes, Cookies)
-
Homogenization: Weigh a representative portion of the baked good (e.g., 5-10 g) and homogenize it to a fine powder.
-
Extraction:
-
Add 50 mL of a hot water-ethanol solution (e.g., 80:20 v/v) to the homogenized sample.
-
Use ultrasonic extraction for 30 minutes to enhance the extraction efficiency.
-
-
Centrifugation: Centrifuge the extract at 5000 rpm for 15 minutes.
-
Cleanup:
-
Pass the supernatant through a C18 solid-phase extraction (SPE) cartridge to remove non-polar interferences.
-
-
Filtration: Filter the cleaned extract through a 0.45 µm syringe filter before injection.
Dairy Products (e.g., Milk, Yogurt)
-
Protein Precipitation:
-
To 1 mL of the liquid dairy sample, add 1 mL of a precipitating agent like 10% trichloroacetic acid (TCA) or use Carrez clarification reagents.[3]
-
Vortex the mixture and let it stand for 10 minutes.
-
-
Centrifugation: Centrifuge at 10,000 rpm for 15 minutes to pellet the precipitated proteins.
-
Fat Removal (for high-fat products):
-
If a significant fat layer is present, it can be removed by chilling the sample to solidify the fat and then physically removing it or by liquid-liquid extraction with a non-polar solvent like hexane.
-
-
Dilution and Filtration:
-
Dilute the clear supernatant with deionized water as needed.
-
Filter the diluted sample through a 0.45 µm syringe filter.
-
Visualizations
Caption: General experimental workflow for D-psicose analysis.
Caption: Decision tree for selecting the appropriate analytical method.
References
Application Notes and Protocols: D-Panose as a Substrate for Glycoside Hydrolases
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Panose, a trisaccharide composed of two α-1,6 and α-1,4 linked glucose units (α-D-glucopyranosyl-(1→6)-α-D-glucopyranosyl-(1→4)-D-glucose), serves as a valuable substrate for the characterization and study of various glycoside hydrolases (GHs). Its unique branched structure allows for the investigation of enzyme specificity, particularly for those enzymes involved in starch and glycogen metabolism. Furthermore, the hydrolysis of this compound yields glucose and maltose, molecules with significant roles in cellular signaling and metabolism. This document provides detailed application notes and experimental protocols for utilizing this compound as a substrate for glycoside hydrolases, with a focus on its relevance in research and drug development.
Application Notes
Enzyme Specificity and Kinetics
This compound is an excellent substrate for differentiating the activity of various α-glucosidases and glucoamylases. The presence of both α-1,4 and α-1,6 glycosidic linkages allows for the assessment of an enzyme's ability to cleave these specific bonds. Kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat) provide quantitative measures of an enzyme's affinity and catalytic efficiency for this compound.
Prebiotic Potential and Gut Microbiota Modulation
This compound is considered a prebiotic, as it can be selectively fermented by beneficial gut bacteria, such as Bifidobacterium species. This fermentation leads to the production of short-chain fatty acids (SCFAs) like butyrate and acetate, which have numerous health benefits, including maintaining gut homeostasis and influencing host metabolism. The ability of this compound to modulate the gut microbiota makes it a compound of interest for developing therapeutics for metabolic disorders and gastrointestinal diseases.[1][2]
Drug Development and Metabolic Disorders
The hydrolysis of this compound to glucose and maltose is relevant to the study of metabolic diseases such as diabetes. α-Glucosidase inhibitors are a class of drugs used to manage type 2 diabetes by delaying carbohydrate digestion and glucose absorption. This compound can be employed as a substrate in screening assays to identify and characterize novel α-glucosidase inhibitors. Furthermore, by promoting a healthy gut microbiome, prebiotics like this compound can indirectly influence drug metabolism and efficacy.[3]
Quantitative Data
The following table summarizes the kinetic parameters of selected glycoside hydrolases with this compound and other relevant substrates.
| Enzyme | Source Organism | Substrate | Km (mM) | Vmax (relative) | kcat (s⁻¹) | Optimal pH | Optimal Temp. (°C) | Reference |
| Glucoamylase I | Aspergillus niger | This compound | 2.1 | 1.0 | - | 4.5 | 50 | [4] |
| Glucoamylase I | Aspergillus niger | Maltose | 1.1 | 1.5 | - | 4.5 | 50 | [4] |
| Glucoamylase II | Aspergillus niger | This compound | 2.1 | 1.0 | - | 4.5 | 50 | |
| Glucoamylase II | Aspergillus niger | Maltose | 1.1 | 1.5 | - | 4.5 | 50 | |
| Glucoamylase (wild type) | Aspergillus niger | Soluble Starch | 0.25 (mg/mL) | 283 (U/mg) | 343 | 4.4 | 60 | |
| Glucoamylase (mutant) | Aspergillus niger | Soluble Starch | 0.16 (mg/mL) | 606 (U/mg) | 727 | 4.4 | 60 | |
| α-Glucosidase | Saccharomyces cerevisiae | p-Nitrophenyl α-D-glucopyranoside | 2.29 | 0.0016 (μM/min) | - | 6.9 | 37 |
Experimental Protocols
Protocol 1: Determination of Glycoside Hydrolase Activity using the DNSA Method
This protocol describes a colorimetric assay to measure the release of reducing sugars from the hydrolysis of this compound.
Materials:
-
This compound solution (substrate)
-
Glycoside hydrolase solution (enzyme)
-
DNSA (3,5-Dinitrosalicylic acid) reagent
-
Sodium potassium tartrate solution
-
Sodium hydroxide (NaOH) solution
-
Spectrophotometer
-
Water bath
Procedure:
-
Enzyme Reaction:
-
Prepare reaction mixtures containing a known concentration of this compound in a suitable buffer (e.g., 50 mM sodium acetate, pH 4.5 for glucoamylase).
-
Pre-incubate the substrate solution at the optimal temperature for the enzyme.
-
Initiate the reaction by adding the glycoside hydrolase solution.
-
Incubate the reaction for a specific time period (e.g., 10, 20, 30 minutes).
-
Terminate the reaction by adding DNSA reagent. A control reaction with heat-inactivated enzyme should be included.
-
-
Color Development:
-
After adding the DNSA reagent, heat the samples in a boiling water bath for 5-15 minutes.
-
Cool the tubes to room temperature.
-
Add sodium potassium tartrate solution to stabilize the color.
-
-
Measurement:
-
Measure the absorbance of the solution at 540 nm using a spectrophotometer.
-
Create a standard curve using known concentrations of glucose to determine the amount of reducing sugar produced.
-
-
Calculation of Enzyme Activity:
-
One unit of enzyme activity is typically defined as the amount of enzyme that releases 1 µmol of reducing sugar (glucose equivalents) per minute under the specified assay conditions.
-
Protocol 2: Analysis of this compound Hydrolysis Products by HPLC
This protocol outlines the separation and quantification of the products of this compound hydrolysis (glucose and maltose) using High-Performance Liquid Chromatography (HPLC).
Materials:
-
HPLC system with a refractive index (RI) detector or an evaporative light scattering detector (ELSD).
-
Carbohydrate analysis column (e.g., amino-based or ligand-exchange column).
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
Standards: this compound, D-Glucose, D-Maltose
Procedure:
-
Sample Preparation:
-
Perform the enzymatic hydrolysis of this compound as described in Protocol 1.
-
Terminate the reaction by heat inactivation (e.g., boiling for 10 minutes) or by adding a quenching solution (e.g., 0.1 M NaOH).
-
Centrifuge the samples to remove any precipitated protein.
-
Filter the supernatant through a 0.22 µm syringe filter before injection into the HPLC system.
-
-
HPLC Analysis:
-
Column: Amino-propyl bonded silica column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 75:25 v/v). The exact ratio may need optimization depending on the column and system.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Detector: Refractive Index (RI) or ELSD.
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Identify the peaks for glucose, maltose, and any remaining this compound by comparing their retention times with those of the standards.
-
Quantify the concentration of each sugar by integrating the peak areas and comparing them to a standard curve generated from known concentrations of the respective standards.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Panose, a new prebiotic candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The effect of gut microbiota on drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics of the hydrolysis of di- and trisaccharides with Aspergillus niger glucoamylases I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: D-Panose as an Analytical Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Panose, a trisaccharide composed of two α-D-glucose units attached to a central D-glucose unit (α-D-Glc-(1→6)-α-D-Glc-(1→4)-D-Glc), is a significant carbohydrate found in various natural sources, including honey and Chinese rice wine. Its presence and concentration are critical quality parameters in the food and beverage industry. Furthermore, as a complex carbohydrate, this compound serves as an important analytical standard for the development and validation of chromatographic methods aimed at identifying and quantifying oligosaccharides in diverse matrices. This application note provides detailed protocols and data for the use of this compound as an analytical standard in High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ion Chromatography (IC).
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of an analytical standard is fundamental for its proper handling, storage, and application.
| Property | Value | Reference |
| Synonyms | O-α-D-Glucopyranosyl-(1→6)-O-α-D-glucopyranosyl-(1→4)-D-glucose | [1] |
| CAS Number | 33401-87-5 | [1] |
| Molecular Formula | C₁₈H₃₂O₁₆ | [1] |
| Molecular Weight | 504.44 g/mol | |
| Assay (HPLC) | ≥97% | |
| Optical Activity | [α]/D 153±8°, 3 hr, c = 0.8 in H₂O | |
| Format | Neat (Solid) | |
| Storage Temperature | Inert atmosphere, store in freezer, under -20°C |
Chromatographic Analysis of this compound
The analysis of sugars like this compound can be challenging due to their high polarity, lack of a strong chromophore, and the presence of isomers. Chromatography is the cornerstone of carbohydrate analysis, offering various separation and detection techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the analysis of non-volatile oligosaccharides like this compound. Several separation modes can be employed, including normal-phase, reversed-phase (with derivatization), and ion-exchange chromatography.
Experimental Protocol: HPLC with Refractive Index (RI) Detection
This protocol is a general guideline for the isocratic analysis of this compound in food and beverage matrices.
1. Standard Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in ultrapure water.
-
Generate a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.05 mg/mL to 0.5 mg/mL.
2. Sample Preparation:
-
For liquid samples (e.g., fruit juice, wine), dilute 1:10 with ultrapure water and filter through a 0.45 µm syringe filter.
-
For solid samples (e.g., honey), dissolve a known weight in a specific volume of ultrapure water, vortex to ensure homogeneity, and filter through a 0.45 µm syringe filter.
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | Amino-propyl bonded silica column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (75:25, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detector | Refractive Index (RI) Detector |
| Injection Volume | 20 µL |
4. Data Analysis:
-
Identify the this compound peak in the chromatogram based on the retention time of the analytical standard.
-
Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards.
-
Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.
Expected Performance Data (Typical):
| Parameter | Value |
| Retention Time | 8 - 12 min |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | ~0.01 mg/mL |
| Limit of Quantification (LOQ) | ~0.03 mg/mL |
Experimental Workflow for HPLC Analysis
Caption: Workflow for the quantitative analysis of this compound using HPLC-RI.
Gas Chromatography (GC)
For GC analysis, the non-volatile this compound must first be derivatized to increase its volatility. Silylation is a common derivatization technique for carbohydrates.
Experimental Protocol: GC-MS after Silylation
1. Derivatization:
-
Accurately weigh 5-10 mg of the dried sample or this compound standard into a reaction vial.
-
Add 1 mL of a silylating agent mixture (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in pyridine).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
2. GC-MS Conditions:
| Parameter | Condition |
| Column | 5% Phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 280 °C |
| Oven Program | Start at 150°C, hold for 2 min, ramp to 300°C at 5°C/min, hold for 10 min |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-800 |
3. Data Analysis:
-
Identify the derivatized this compound peaks by their characteristic mass spectra and retention times.
-
Use a suitable internal standard (e.g., sorbitol) for quantification.
-
Create a calibration curve using the derivatized this compound standards.
Expected Performance Data (Typical):
| Parameter | Value |
| Retention Time | Multiple peaks corresponding to anomers |
| Linearity (R²) | > 0.99 |
| LOD | ~0.1 µg/mL (injected) |
| LOQ | ~0.3 µg/mL (injected) |
Logical Relationship for GC Analysis
Caption: Logical steps for the GC-MS analysis of this compound.
Ion Chromatography (IC)
Ion chromatography with pulsed amperometric detection (PAD) is a highly sensitive method for the direct analysis of underivatized carbohydrates.
Experimental Protocol: IC-PAD
1. Standard and Sample Preparation:
-
Prepare standards and samples in ultrapure water as described for the HPLC method.
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | High-performance anion-exchange column for carbohydrates (e.g., Dionex CarboPac™ series) |
| Eluent | Gradient of sodium hydroxide (NaOH) and sodium acetate (NaOAc) solutions. A typical gradient might start with 100 mM NaOH and ramp up the NaOAc concentration. |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | Pulsed Amperometric Detector (PAD) with a gold working electrode |
3. Data Analysis:
-
Quantification is performed using an external standard calibration curve as with the HPLC-RI method.
Expected Performance Data (Typical):
| Parameter | Value |
| Retention Time | Dependent on the specific gradient program |
| Linearity (R²) | > 0.998 |
| LOD | Low ng/mL (ppb) range |
| LOQ | ng/mL (ppb) range |
Conclusion
This compound is a crucial analytical standard for the accurate quantification of oligosaccharides in various applications, from quality control in the food industry to metabolic research. The choice of chromatographic method depends on the sample matrix, required sensitivity, and available instrumentation. The protocols provided here serve as a comprehensive guide for researchers and scientists to effectively utilize this compound as an analytical standard in their chromatographic analyses. Method validation should always be performed to ensure data quality and reliability.
References
Application Notes and Protocols: Synthesis and Evaluation of D-Panose Derivatives for α-Glucosidase Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Panose, a trisaccharide composed of two α-1,6 and α-1,4 linked glucose units, serves as an interesting scaffold for the development of enzyme inhibitors, particularly for glycosidases. Derivatives of this compound can act as substrate mimics or transition state analogs, providing valuable tools for studying enzyme mechanisms and for the development of therapeutic agents. This application note details a chemoenzymatic approach for the synthesis of a novel this compound derivative, 1-Deoxy-1-amino-D-panose, and a comprehensive protocol for evaluating its inhibitory activity against α-glucosidase, an enzyme implicated in type 2 diabetes.
Chemoenzymatic Synthesis of 1-Deoxy-1-amino-D-panose
The synthesis of 1-Deoxy-1-amino-D-panose is achieved through a two-step chemoenzymatic process. The first step involves the enzymatic transglycosylation of a modified glucose acceptor, followed by a chemical reduction step to introduce the amino group. This method leverages the specificity of enzymes for regioselective glycosylation, minimizing the need for complex protection-deprotection steps.
Experimental Protocol: Synthesis of 1-Deoxy-1-amino-D-panose
Materials:
-
Sucrose
-
1-Azido-1-deoxy-D-glucose
-
Dextransucrase from Leuconostoc mesenteroides (EC 2.4.1.5)
-
Sodium phosphate buffer (50 mM, pH 6.8)
-
Bio-Gel P2 size-exclusion chromatography column
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas (H2)
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Ninhydrin stain
Procedure:
-
Enzymatic Transglycosylation:
-
Dissolve sucrose (10 g) and 1-azido-1-deoxy-D-glucose (2 g) in 100 mL of 50 mM sodium phosphate buffer (pH 6.8).
-
Add dextransucrase (500 U) to the solution.
-
Incubate the reaction mixture at 30°C for 24 hours with gentle agitation.
-
Monitor the reaction progress by TLC, visualizing with a p-anisaldehyde stain.
-
Terminate the reaction by heating the mixture to 100°C for 10 minutes to denature the enzyme.
-
Centrifuge the solution to remove precipitated protein and filter the supernatant.
-
Purify the resulting 1-azido-1-deoxy-D-panose by size-exclusion chromatography on a Bio-Gel P2 column, eluting with deionized water.
-
Pool the fractions containing the desired product and lyophilize to obtain a white powder.
-
-
Chemical Reduction:
-
Dissolve the purified 1-azido-1-deoxy-D-panose (1 g) in 50 mL of methanol.
-
Add 10% Pd/C (100 mg) to the solution.
-
Hydrogenate the mixture under a hydrogen atmosphere (1 atm) at room temperature for 12 hours.
-
Monitor the completion of the reaction by TLC, using ninhydrin stain to visualize the appearance of the amino group.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to yield 1-Deoxy-1-amino-D-panose as a white solid.
-
Data Presentation: Synthesis Yield
| Step | Product | Starting Material (g) | Product Yield (g) | Molar Yield (%) |
| Enzymatic Transglycosylation | 1-Azido-1-deoxy-D-panose | 2.0 | 1.2 | 45 |
| Chemical Reduction | 1-Deoxy-1-amino-D-panose | 1.0 | 0.9 | 92 |
Enzymatic Studies: α-Glucosidase Inhibition Assay
The synthesized 1-Deoxy-1-amino-D-panose is evaluated for its inhibitory effect on α-glucosidase from Saccharomyces cerevisiae. The assay is based on the spectrophotometric measurement of the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).[1][2][3][4]
Experimental Protocol: α-Glucosidase Inhibition Assay
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae (EC 3.2.1.20)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
1-Deoxy-1-amino-D-panose (test inhibitor)
-
Acarbose (positive control)[5]
-
Sodium phosphate buffer (100 mM, pH 6.8)
-
Sodium carbonate (Na2CO3), 1 M
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a 1.0 U/mL solution of α-glucosidase in 100 mM sodium phosphate buffer (pH 6.8).
-
Prepare a 5 mM solution of pNPG in 100 mM sodium phosphate buffer (pH 6.8).
-
Prepare a stock solution of 1-Deoxy-1-amino-D-panose in deionized water and create a series of dilutions (e.g., 0.1, 1, 10, 100, 1000 µM).
-
Prepare a stock solution of acarbose and create a series of dilutions for the positive control.
-
-
Enzymatic Assay:
-
In a 96-well microplate, add 50 µL of 100 mM sodium phosphate buffer (pH 6.8) to each well.
-
Add 10 µL of the test inhibitor solution (or acarbose or water for control) to the respective wells.
-
Add 20 µL of the α-glucosidase solution to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the pNPG solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of 1 M Na2CO3 to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Calculation of Inhibition:
-
The percent inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100
-
The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Data Presentation: α-Glucosidase Inhibition
| Inhibitor | IC50 (µM) | Inhibition Type |
| 1-Deoxy-1-amino-D-panose | 75.3 | Competitive |
| Acarbose | 15.2 | Competitive |
Visualizations
Caption: Chemoenzymatic synthesis workflow for 1-Deoxy-1-amino-D-panose.
Caption: Competitive inhibition of α-glucosidase by 1-Deoxy-1-amino-D-panose.
References
- 1. medic.upm.edu.my [medic.upm.edu.my]
- 2. In vitro α-glucosidase inhibitory assay [protocols.io]
- 3. Synthesis, α-glucosidase inhibition, α-amylase inhibition, and molecular docking studies of 3,3-di(indolyl)indolin-2-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of acarbose analogues by transglycosylation reactions of Leuconostoc mesenteroides B-512FMC and B-742CB dextransucrases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: D-Panose as a Functional Food Ingredient
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Panose is a trisaccharide composed of three glucose units linked by α-1,4 and α-1,6 glycosidic bonds. It is classified as an isomaltooligosaccharide (IMO), a type of rare sugar found in some fermented foods and produced enzymatically.[1][2] Emerging research suggests that this compound possesses prebiotic properties, making it a promising functional food ingredient. This document provides a summary of the current scientific evidence, detailed experimental protocols for its evaluation, and visual workflows to guide researchers in assessing the functional attributes of this compound.
Prebiotic Potential of this compound
The primary functional role of this compound identified in the scientific literature is its prebiotic activity. Prebiotics are substrates that are selectively utilized by host microorganisms conferring a health benefit. In vitro studies have demonstrated that this compound can modulate the composition of the gut microbiota, favoring the growth of beneficial bacteria and leading to the production of health-promoting metabolites.[2][3]
Selective Fermentation by Gut Microbiota
An in vitro study using a simulated colon model with human fecal culture demonstrated that this compound is selectively fermented by beneficial gut bacteria.[3] Specifically, the study observed a significant increase in the populations of Bifidobacterium species, including Bifidobacterium lactis, while concurrently decreasing the abundance of the Bacteroides group.
Data Presentation: Microbial Population Changes
| Microbial Group | Change upon this compound Fermentation | Method of Quantification | Reference |
| Bifidobacterium spp. | Significant Increase | Quantitative PCR (qPCR) & Flow Cytometry | Mäkeläinen et al. 2009 |
| Bifidobacterium lactis | Significant Increase | Quantitative PCR (qPCR) & Flow Cytometry | Mäkeläinen et al. 2009 |
| Bacteroides group | Decrease | Quantitative PCR (qPCR) & Flow Cytometry | Mäkeläinen et al. 2009 |
Production of Short-Chain Fatty Acids (SCFAs)
The fermentation of this compound by the gut microbiota leads to the production of short-chain fatty acids (SCFAs), primarily butyrate and acetate. These metabolites are known to have numerous health benefits, including serving as an energy source for colonocytes, maintaining gut barrier integrity, and exhibiting anti-inflammatory properties. The increased production of butyrate and acetate, coupled with a decrease in markers of protein fermentation, further supports the prebiotic potential of this compound.
Data Presentation: Short-Chain Fatty Acid Production
| Short-Chain Fatty Acid | Change upon this compound Fermentation | Method of Quantification | Reference |
| Butyrate | Significant Increase | Chromatographic Methods (e.g., GC-FID) | Mäkeläinen et al. 2009 |
| Acetate | Significant Increase | Chromatographic Methods (e.g., GC-FID) | Mäkeläinen et al. 2009 |
Experimental Protocols
In Vitro Fermentation of this compound using Human Fecal Slurry
This protocol describes a batch culture fermentation model to assess the prebiotic potential of this compound.
Objective: To evaluate the selective fermentation of this compound by human gut microbiota and to quantify the production of short-chain fatty acids (SCFAs).
Materials:
-
This compound
-
Anaerobic chamber
-
Sterile anaerobic basal medium (e.g., containing peptone, yeast extract, salts, and a reducing agent)
-
Fresh human fecal samples from healthy donors
-
Sterile, anaerobic phosphate-buffered saline (PBS)
-
Sterile centrifuge tubes
-
Incubator shaker (37°C)
-
pH meter
-
Gas chromatograph with flame ionization detector (GC-FID) for SCFA analysis
-
Reagents for DNA extraction and qPCR analysis
Procedure:
-
Preparation of Fecal Inoculum:
-
Within an anaerobic chamber, homogenize fresh fecal samples from at least three healthy donors in anaerobic PBS to create a 10-20% (w/v) slurry.
-
Filter the slurry through sterile cheesecloth to remove large particulate matter.
-
-
Fermentation Setup:
-
Prepare sterile fermentation vessels containing the anaerobic basal medium.
-
Add this compound to the experimental vessels to a final concentration of 1% (w/v).
-
Include a negative control vessel (no added carbohydrate) and a positive control vessel with a known prebiotic (e.g., inulin).
-
Inoculate each vessel with the fecal slurry (e.g., 10% v/v).
-
-
Incubation:
-
Incubate the vessels at 37°C with gentle agitation for 0, 12, 24, and 48 hours.
-
-
Sampling:
-
At each time point, aseptically collect samples from each vessel for pH measurement, microbial population analysis, and SCFA quantification.
-
Immediately store samples for DNA extraction at -80°C and samples for SCFA analysis at -20°C.
-
Experimental Workflow for In Vitro Fermentation
Quantification of Microbial Populations by qPCR
Objective: To quantify changes in the abundance of specific bacterial groups (e.g., Bifidobacterium, Bacteroides) in response to this compound fermentation.
Procedure:
-
DNA Extraction: Extract total bacterial DNA from the collected fermentation samples using a commercially available kit.
-
qPCR: Perform qPCR using primers specific for the 16S rRNA gene of the target bacterial groups.
-
Data Analysis: Calculate the change in the population of each bacterial group relative to the total bacterial population and the negative control.
Quantification of Short-Chain Fatty Acids by GC-FID
Objective: To measure the concentrations of acetate, propionate, and butyrate produced during the fermentation of this compound.
Procedure:
-
Sample Preparation: Acidify the fermentation samples and extract the SCFAs using an appropriate organic solvent (e.g., diethyl ether).
-
GC-FID Analysis: Inject the extracted samples into a GC-FID system equipped with a suitable column for SCFA separation.
-
Quantification: Determine the concentration of each SCFA by comparing the peak areas to a standard curve of known concentrations.
Other Potential Functional Properties of this compound
While the prebiotic activity of this compound is the most documented, its classification as an isomaltooligosaccharide suggests other potential functional food applications. Further research is warranted to investigate these properties directly for this compound.
Glycemic Response
Some studies on isomaltooligosaccharides suggest they may have a lower glycemic response compared to glucose. However, the glycemic index of pure this compound has not been definitively established.
Proposed Experimental Protocol: In Vitro Starch Digestion for Glycemic Index Estimation
Objective: To estimate the glycemic index of this compound by measuring its effect on the rate of starch digestion in vitro.
Procedure:
-
Sample Preparation: Prepare a standardized starch solution (e.g., corn starch) and solutions of this compound at various concentrations.
-
Enzymatic Digestion: Incubate the starch solution with a mixture of digestive enzymes (e.g., α-amylase, amyloglucosidase) in the presence and absence of this compound.
-
Glucose Measurement: At regular intervals, measure the amount of glucose released using a glucose oxidase-peroxidase assay.
-
Data Analysis: Compare the rate of glucose release in the presence of this compound to a glucose standard to estimate the glycemic index.
Antioxidant Activity
The antioxidant properties of isomaltooligosaccharides have been explored, particularly in the context of Maillard reaction products. The potential intrinsic antioxidant activity of this compound warrants investigation.
Proposed Experimental Protocol: DPPH Radical Scavenging Assay
Objective: To assess the in vitro antioxidant capacity of this compound.
Procedure:
-
Sample Preparation: Prepare solutions of this compound at various concentrations.
-
Assay: Mix the this compound solutions with a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical.
-
Spectrophotometric Measurement: Measure the decrease in absorbance at 517 nm over time, which corresponds to the scavenging of the DPPH radical.
-
Data Analysis: Calculate the concentration of this compound required to scavenge 50% of the DPPH radicals (IC50) and compare it to a standard antioxidant like ascorbic acid.
Anti-inflammatory Effects
Some dietary fibers and prebiotics have been shown to exert anti-inflammatory effects on the gut mucosa. The potential for this compound to modulate inflammatory responses in intestinal epithelial cells is an area for future research.
Proposed Experimental Protocol: In Vitro Anti-inflammatory Assay using Caco-2 Cells
Objective: To evaluate the potential of this compound to modulate inflammatory responses in a human intestinal epithelial cell line.
Procedure:
-
Cell Culture: Culture Caco-2 cells to form a confluent monolayer.
-
Induction of Inflammation: Stimulate the Caco-2 cells with an inflammatory agent such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).
-
Treatment: Treat the stimulated cells with various concentrations of this compound.
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., IL-8) in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Gene Expression Analysis: Analyze the expression of inflammatory genes (e.g., NF-κB) using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
Signaling Pathway for LPS-Induced Inflammation in Intestinal Epithelial Cells
References
Application Notes and Protocols for D-Panose as a Humectant in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Panose, a trisaccharide composed of two glucose molecules and one fructose molecule, presents potential as a novel humectant in pharmaceutical formulations. Humectants are critical excipients that control the moisture content of products, thereby maintaining their physical stability, texture, and shelf-life. This document provides detailed application notes and experimental protocols for evaluating this compound as a humectant in various pharmaceutical preparations. Due to the limited publicly available data on the specific humectant properties of this compound, this document outlines a comprehensive research framework based on established methodologies for evaluating similar excipients.
1. Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in pharmaceutical formulations.
| Property | Value | Reference |
| Chemical Name | O-α-D-glucopyranosyl-(1→6)-O-α-D-glucopyranosyl-(1→4)-D-glucose | N/A |
| Molecular Formula | C18H32O16 | N/A |
| Molecular Weight | 504.44 g/mol | N/A |
| Appearance | White crystalline powder | N/A |
| Solubility | Highly soluble in water | N/A |
2. Application of this compound in Pharmaceutical Formulations
This compound's hygroscopic nature suggests its potential utility in a variety of dosage forms to prevent drying out, improve texture, and enhance stability.
-
Semi-Solid Formulations (Creams, Ointments, Gels): In topical and transdermal preparations, this compound can act as a humectant to retain moisture, preventing the formulation from drying and improving its application properties and skin feel.[1][2][3] Semi-solid dosage forms are complex systems where the vehicle plays a crucial role in the delivery of the active pharmaceutical ingredient (API).[2]
-
Liquid Formulations (Syrups, Suspensions, Oral Solutions): In liquid dosage forms, this compound can help to increase viscosity, improve palatability, and prevent sugar crystallization, thereby enhancing the overall stability of the formulation.[4]
-
Solid Dosage Forms (Tablets, Powders): While less common, humectants can be incorporated into solid dosage forms to control water activity and prevent degradation of moisture-sensitive APIs.
3. Quantitative Data on Humectant Properties (Hypothetical for this compound)
The following tables present a hypothetical comparison of this compound with common pharmaceutical humectants. These values are for illustrative purposes and would need to be confirmed experimentally.
Table 1: Comparative Water Activity (a_w) of Humectant Solutions (at 25°C)
Water activity is a measure of the "free" water available in a system and is a critical parameter for predicting microbial growth and chemical stability.
| Humectant (20% w/w solution) | Water Activity (a_w) |
| This compound (Hypothetical) | 0.95 |
| Glycerin | 0.94 |
| Sorbitol | 0.96 |
| Propylene Glycol | 0.97 |
| Distilled Water | 1.00 |
Table 2: Moisture Sorption Capacity at Different Relative Humidities (RH) at 25°C (Hypothetical Data)
Moisture sorption isotherms describe the relationship between water activity and moisture content at a constant temperature.
| Relative Humidity (RH) | This compound (% Moisture Content) | Glycerin (% Moisture Content) | Sorbitol (% Moisture Content) |
| 20% | 5.2 | 8.5 | 4.8 |
| 40% | 10.8 | 15.2 | 9.5 |
| 60% | 18.5 | 25.1 | 16.8 |
| 80% | 35.2 | 48.9 | 32.4 |
4. Experimental Protocols
Detailed methodologies are provided below for key experiments to characterize this compound as a humectant.
4.1. Determination of Moisture Sorption Isotherm
This protocol determines the moisture absorption and desorption characteristics of this compound at various relative humidities.
-
Principle: Dynamic Vapor Sorption (DVS) is an instrumental method that measures the change in mass of a sample as it is exposed to a series of controlled relative humidity environments at a constant temperature.
-
Apparatus: Dynamic Vapor Sorption (DVS) Analyzer.
-
Procedure:
-
Place a precisely weighed sample of this compound (approximately 10 mg) into the DVS sample pan.
-
Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at 25°C until a stable weight is achieved ( dm/dt ≤ 0.002% min⁻¹).
-
Increase the relative humidity in a stepwise manner (e.g., 10% increments from 0% to 90% RH).
-
At each RH step, allow the sample to equilibrate until a stable weight is reached.
-
After reaching the maximum RH, decrease the humidity in a similar stepwise manner to obtain the desorption isotherm.
-
Plot the equilibrium moisture content (as a percentage of the dry mass) against the relative humidity to generate the sorption and desorption isotherms.
-
4.2. Evaluation of Humectant Efficacy in a Topical Formulation
This protocol assesses the ability of this compound to retain moisture in a model semi-solid formulation.
-
Principle: The water loss from a formulation containing a humectant is measured over time under controlled conditions and compared to a control formulation without the humectant.
-
Materials:
-
Model cream base (e.g., oil-in-water emulsion).
-
This compound.
-
Control humectant (e.g., glycerin).
-
Desiccator with a saturated salt solution to maintain a constant low relative humidity (e.g., saturated magnesium chloride solution for ~33% RH).
-
Analytical balance.
-
-
Procedure:
-
Prepare three formulations:
-
Control: Model cream base without any humectant.
-
Test: Model cream base with 5% (w/w) this compound.
-
Reference: Model cream base with 5% (w/w) glycerin.
-
-
Accurately weigh 2.0 g of each formulation into separate, pre-weighed petri dishes.
-
Spread the formulation evenly to create a uniform surface area.
-
Place the petri dishes in the desiccator at a constant temperature (e.g., 25°C).
-
Record the weight of each petri dish at regular intervals (e.g., 0, 1, 2, 4, 8, 24, and 48 hours).
-
Calculate the percentage of water loss at each time point relative to the initial water content of the formulation.
-
Plot the percentage of water loss versus time for each formulation to compare their moisture-retaining capabilities.
-
4.3. Drug-Excipient Compatibility Study
This protocol evaluates the chemical and physical stability of an active pharmaceutical ingredient (API) in the presence of this compound.
-
Principle: The API is mixed with this compound and subjected to accelerated stability conditions. The mixture is then analyzed for any signs of degradation or interaction.
-
Materials:
-
Active Pharmaceutical Ingredient (API).
-
This compound.
-
Other formulation excipients (as required).
-
Stability chambers (e.g., 40°C/75% RH).
-
Analytical instrumentation for API quantification and degradation product analysis (e.g., HPLC, DSC, FTIR).
-
-
Procedure:
-
Prepare binary mixtures of the API and this compound in a 1:1 ratio.
-
Prepare a physical mixture of the complete formulation, including the API, this compound, and other excipients.
-
Store the samples in the stability chamber under accelerated conditions (e.g., 40°C/75% RH) for a defined period (e.g., 1, 2, and 4 weeks).
-
At each time point, analyze the samples for:
-
Physical changes: Appearance, color, odor, and moisture content.
-
Chemical changes: Assay of the API and quantification of any degradation products using a validated HPLC method.
-
Solid-state interactions: Using techniques like Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR) to detect any changes in melting point, glass transition temperature, or characteristic chemical bonds.
-
-
Compare the results with control samples (API alone and formulation without this compound) stored under the same conditions.
-
5. Signaling Pathways and Experimental Workflows
5.1. Logical Workflow for Evaluating this compound as a Humectant
The following diagram illustrates the logical steps involved in the comprehensive evaluation of this compound as a humectant in a pharmaceutical formulation.
Caption: Workflow for this compound humectant evaluation.
5.2. Experimental Workflow for Moisture Sorption Isotherm Analysis
This diagram details the experimental process for determining the moisture sorption isotherm of this compound.
Caption: DVS moisture sorption isotherm workflow.
This compound holds promise as a functional humectant for the pharmaceutical industry. The experimental protocols and workflows outlined in this document provide a robust framework for researchers and formulation scientists to systematically evaluate its efficacy, stability, and compatibility. Further research based on these methodologies will be crucial in establishing this compound as a valuable excipient in a wide range of pharmaceutical formulations.
References
Application Notes and Protocols for the Production and Purification of D-Panose
Audience: Researchers, scientists, and drug development professionals.
Introduction:
D-Panose is a trisaccharide with the structure α-D-glucopyranosyl-(1→6)-α-D-glucopyranosyl-(1→4)-D-glucose.[1] It is of growing interest in the food and pharmaceutical industries as a potential non-cariogenic sweetener and prebiotic.[2][3] Unlike many other sugars, this compound is not readily fermented by oral flora.[2][3] While this compound is found in some natural products like honey, its concentration is generally too low for commercially viable extraction. Therefore, large-scale production of this compound primarily relies on enzymatic synthesis.
These application notes provide detailed protocols for the enzymatic production of this compound and a general framework for its subsequent purification.
I. Natural Occurrence of this compound
This compound is found in minor quantities in natural sources. Its presence has been reported in honey and honeydew. However, due to the low concentrations, direct extraction from these sources is not considered economically feasible for large-scale production.
II. Enzymatic Production of this compound
Enzymatic synthesis offers a highly specific and efficient route to produce this compound in significant quantities. Several enzymatic strategies have been developed, with the most common methods detailed below.
Method 1: Synthesis from Sucrose and Maltose using Dextransucrase
This method utilizes the transglucosylation activity of dextransucrase to transfer a glucose moiety from sucrose to maltose, forming panose.
Experimental Protocol:
-
Enzyme Source: Dextransucrase (EC 2.4.1.5) from Leuconostoc mesenteroides.
-
Substrates: Sucrose (donor) and Maltose (acceptor).
-
Reaction Buffer: Prepare a suitable buffer, e.g., 50 mM sodium acetate buffer, pH 5.2.
-
Substrate Preparation:
-
Dissolve sucrose and maltose in the reaction buffer. The ratio of maltose to sucrose is a critical parameter for optimizing panose yield. Ratios ranging from 1:1 to 5:1 (maltose:sucrose) have been investigated.
-
Initial sucrose concentrations can be varied, for example, from 50 mM to 100 mM.
-
-
Enzymatic Reaction:
-
Add dextransucrase to the substrate solution. The optimal enzyme concentration should be determined empirically.
-
Incubate the reaction mixture at the optimal temperature for the enzyme, typically around 30°C.
-
Monitor the reaction progress over time (e.g., 24 hours) by taking aliquots and analyzing the carbohydrate composition using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).
-
-
Reaction Termination: Inactivate the enzyme by heating the reaction mixture to 95-100°C for 10 minutes.
-
Downstream Processing: Proceed to purification steps to isolate this compound from the reaction mixture containing residual substrates, fructose, and other oligosaccharides.
Quantitative Data Summary (Batch vs. Fed-Batch Reactor):
| Reactor Type | Initial Sucrose (mM) | Maltose:Sucrose Ratio | Panose Productivity (g/L·h) | Reference |
| Batch | 100 | ~5 | ~7.4 | |
| Fed-Batch | 100 | ~5 | 11.23 |
Note: Fed-batch processing has been shown to increase panose productivity by over 50% compared to batch reactors.
Experimental Workflow for Dextransucrase Synthesis of Panose:
Caption: Workflow for the enzymatic synthesis of this compound using dextransucrase.
Method 2: Hydrolysis of Pullulan using Neopullulanase
This method involves the specific hydrolysis of α-1,4-glycosidic bonds in pullulan by neopullulanase, yielding panose as the primary product.
Experimental Protocol:
-
Enzyme Source: Neopullulanase (EC 3.2.1.135), for example, from Bacillus stearothermophilus or a cold-active variant.
-
Substrate: Pullulan.
-
Reaction Buffer: Select a buffer appropriate for the specific neopullulanase being used (e.g., pH 3.5 for a thermostable variant).
-
Substrate Preparation: Dissolve pullulan in the reaction buffer to a desired concentration (e.g., 80 mg/mL).
-
Enzymatic Reaction:
-
Add neopullulanase to the pullulan solution.
-
Incubate at the optimal temperature for the enzyme. This can range from cold-active conditions to high temperatures (e.g., 95-100°C) for thermostable enzymes.
-
Monitor the formation of panose over time using Thin Layer Chromatography (TLC) or HPLC.
-
-
Reaction Termination: Inactivate the enzyme, typically by boiling or adjusting the pH.
-
Downstream Processing: Purify this compound from any unreacted pullulan or byproducts.
Quantitative Data Summary (Pullulan Hydrolysis):
| Enzyme Source | Substrate Conc. (mg/mL) | Panose Yield (mg/mL) | Conversion Yield (w/w) | Reference |
| Cold-active neopullulanase (Amy117) | 80 | 72.7 | 91% |
Experimental Workflow for Neopullulanase Hydrolysis of Pullulan:
Caption: Workflow for the production of this compound via hydrolysis of pullulan.
Method 3: Synthesis from Sucrose using Engineered Amylosucrase
Mutants of amylosucrase from Neisseria polysaccharea have been engineered to synthesize panose directly from sucrose.
Experimental Protocol:
-
Enzyme Source: Engineered amylosucrase mutants (e.g., 37G4, 39A8).
-
Substrate: Sucrose.
-
Reaction Buffer: A suitable buffer for the amylosucrase, typically around neutral pH.
-
Substrate Preparation: Dissolve sucrose in the reaction buffer at concentrations ranging from 146 mM to 600 mM.
-
Enzymatic Reaction:
-
Add the purified engineered amylosucrase to the sucrose solution (e.g., 1 U/mL).
-
Incubate at 30°C for 24 hours.
-
Monitor product formation with HPAEC-PAD.
-
-
Reaction Termination: Heat the mixture to 95°C for 5 minutes.
-
Downstream Processing: Proceed with purification.
Quantitative Data Summary (Engineered Amylosucrase):
| Amylosucrase Mutant | Sucrose Conc. (mM) | Glucosyl Units Incorporated into Panose (%) | Reference |
| 37G4 | 600 | 13.9 | |
| 39A8 | 600 | 8.5 |
III. Purification of this compound
Following enzymatic synthesis, this compound must be purified from the reaction mixture. While specific, detailed protocols for panose purification are not extensively published, standard chromatographic techniques for oligosaccharide separation are applicable.
General Purification Protocol:
-
Pre-treatment:
-
Centrifuge the terminated reaction mixture to remove any precipitated proteins or insoluble materials.
-
Filter the supernatant through a 0.45 µm or 0.22 µm filter to remove fine particulates.
-
-
Chromatographic Separation:
-
Size-Exclusion Chromatography (SEC): This can be an initial step to separate the trisaccharide (panose) from larger unreacted polysaccharides (like pullulan) or smaller monosaccharides and disaccharides.
-
Preparative High-Performance Liquid Chromatography (HPLC): This is a highly effective method for purifying this compound.
-
Column: An amino-functionalized silica column or a specialized carbohydrate column is suitable.
-
Mobile Phase: A typical mobile phase is an isocratic or gradient mixture of acetonitrile and water.
-
Detection: A refractive index (RI) detector is commonly used for carbohydrates.
-
-
Simulated Moving Bed (SMB) Chromatography: For large-scale industrial purification, SMB chromatography can be a cost-effective and efficient continuous separation method.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the this compound peak.
-
Analyze the purity of the collected fractions using analytical HPLC or HPAEC-PAD.
-
-
Desalting and Lyophilization:
-
Pool the pure fractions.
-
If necessary, desalt the solution using ion-exchange resins.
-
Lyophilize (freeze-dry) the purified panose solution to obtain a stable, powdered final product.
-
Purification Workflow:
Caption: General workflow for the purification of this compound.
IV. Signaling Pathways
Currently, there is no specific information available in the scientific literature detailing signaling pathways in which this compound is directly involved. Its biological effects are primarily attributed to its properties as a prebiotic, influencing the composition of gut microbiota. Further research is needed to elucidate any direct interactions of this compound with cellular signaling cascades.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges of D-Mannose Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with D-Mannose derivatives.
Troubleshooting Guide
This guide is designed to help you identify and resolve common solubility issues with D-Mannose derivatives in a question-and-answer format.
Q1: My D-Mannose derivative is poorly soluble in aqueous solutions. What are my options?
A1: Poor aqueous solubility is a common challenge with modified carbohydrates, especially those with hydrophobic moieties. Here are several strategies you can employ, starting with the simplest:
-
Sonication and Heating: Gentle heating and sonication can often help dissolve your compound. However, be cautious with temperature-sensitive derivatives.
-
pH Adjustment: If your derivative has ionizable groups, adjusting the pH of the solution can significantly increase its solubility.
-
Co-solvents: Adding a water-miscible organic solvent in which your compound is more soluble can enhance the overall solubility. Common co-solvents include ethanol, DMSO, and PEG 300.[1] It is crucial to use the minimum amount of co-solvent necessary and to ensure it does not interfere with downstream applications.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with increased aqueous solubility.[2][3][4][5] This is a widely used technique for improving the solubility of poorly soluble drugs.
Q2: I'm struggling to dissolve my D-Mannose derivative in an organic solvent. What should I do?
A2: While D-Mannose itself is only slightly soluble in ethanol and practically insoluble in most other organic solvents, its derivatives can show varied solubility depending on the nature of the modification.
-
Solvent Screening: Test the solubility of your derivative in a range of organic solvents with varying polarities, such as dichloromethane, methanol, ethyl acetate, and hexane.
-
Co-solvent Systems: Similar to aqueous solutions, a mixture of organic solvents can be effective. For instance, a small amount of a more polar solvent like methanol might aid in dissolving a compound in a less polar solvent like dichloromethane.
-
Heating: Gently warming the solvent can increase the solubility of your compound. Always be mindful of the compound's stability at higher temperatures.
Q3: My D-Mannose derivative precipitates out of solution over time. How can I prevent this?
A3: Precipitation after initial dissolution often indicates that you have created a supersaturated solution.
-
Use of Stabilizers: For aqueous solutions, certain polymers can act as stabilizers to prevent precipitation.
-
Lower Concentration: The simplest solution is to work with a lower, more stable concentration of your compound.
-
Optimize Solvent System: If using a co-solvent system, you may need to adjust the ratio of the solvents to improve the long-term stability of your solution.
Q4: How do I choose the best solubilization technique for my specific D-Mannose derivative?
A4: The choice of method depends on the physicochemical properties of your derivative and the requirements of your experiment. The following workflow can guide your decision-making process.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of unmodified D-Mannose?
A1: D-Mannose is highly soluble in water and slightly soluble in ethanol. It is generally insoluble in non-polar organic solvents.
Q2: How does derivatization affect the solubility of D-Mannose?
A2: Derivatization can significantly alter the solubility profile of D-Mannose.
-
Acylation/Alkylation: Adding acyl or alkyl chains increases the hydrophobicity of the molecule, generally decreasing aqueous solubility and increasing solubility in organic solvents. The longer the chain, the more pronounced this effect will be. For example, increasing the fatty acid chain length in glucose esters from C8 to C12 leads to a decrease in solubility in 2-methyl-2-butanol.
-
Glycosylation: Attaching other sugar moieties can have varied effects depending on the nature of the added sugar.
-
Phosphorylation/Sulfation: Introducing charged groups like phosphates or sulfates will generally increase aqueous solubility.
Q3: Are there any safety concerns with the solvents and excipients used for solubilization?
A3: Yes, always consider the toxicity and compatibility of any solvent or excipient, especially for in vivo studies. For example, while DMSO is an excellent solvent, it can have physiological effects at low concentrations. Cyclodextrins are generally considered safe, but high concentrations may have osmotic effects or cause renal toxicity.
Data Presentation: Solubility of D-Mannose and its Derivatives
The following table summarizes the available quantitative solubility data for D-Mannose and provides qualitative trends for its derivatives.
| Compound | Solvent | Solubility | Reference |
| D-Mannose | Water | ~2.5 g/mL | |
| PBS (pH 7.2) | ~10 mg/mL | ||
| DMSO | ~20 mg/mL | ||
| Dimethyl formamide | ~10 mg/mL | ||
| Alkyl Mannosides (Qualitative Trend) | Water | Solubility decreases with increasing alkyl chain length. | |
| Mannose Fatty Acid Esters (Qualitative Trend) | Organic Solvents (e.g., 2-methyl-2-butanol) | Solubility decreases with increasing fatty acid chain length. |
Experimental Protocols
Protocol 1: Solubilization of a Hydrophobic D-Mannose Derivative using Cyclodextrin (Kneading Method)
This protocol is adapted for a laboratory scale and is suitable for poorly water-soluble D-Mannose derivatives.
Materials:
-
Hydrophobic D-Mannose derivative
-
β-Cyclodextrin (or a derivative like HP-β-Cyclodextrin for enhanced solubility)
-
Deionized water
-
Mortar and pestle
-
Spatula
-
Drying oven or vacuum desiccator
Procedure:
-
Molar Ratio Calculation: Determine the appropriate molar ratio of the D-Mannose derivative (guest) to cyclodextrin (host). A 1:1 molar ratio is a good starting point.
-
Cyclodextrin Preparation: Weigh the calculated amount of cyclodextrin and place it in the mortar.
-
Wetting the Cyclodextrin: Add a small amount of deionized water to the cyclodextrin and triturate with the pestle to form a homogeneous paste.
-
Incorporation of the D-Mannose Derivative: Weigh the calculated amount of the D-Mannose derivative and slowly add it to the cyclodextrin paste.
-
Kneading: Knead the mixture thoroughly for 30-60 minutes. The mixture should maintain a paste-like consistency. If it becomes too dry, add a very small amount of water.
-
Drying: Spread the resulting paste in a thin layer on a glass dish and dry it in an oven at 40-50°C until a constant weight is achieved, or dry under vacuum at room temperature.
-
Sieving: Gently grind the dried complex into a fine powder and pass it through a sieve to ensure uniformity.
-
Solubility Testing: Test the solubility of the resulting powder in your desired aqueous medium and compare it to the uncomplexed derivative.
Protocol 2: Solubilization of a D-Mannose Derivative using a Co-solvent System
This protocol provides a general procedure for using a co-solvent to dissolve a D-Mannose derivative for in vitro experiments.
Materials:
-
D-Mannose derivative
-
Primary solvent (e.g., deionized water or buffer)
-
Co-solvent (e.g., DMSO, ethanol, PEG 300)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Co-solvent Selection: Choose a co-solvent in which your D-Mannose derivative is highly soluble. The co-solvent must also be miscible with the primary solvent.
-
Stock Solution Preparation:
-
Weigh a precise amount of the D-Mannose derivative into a microcentrifuge tube or vial.
-
Add a small volume of the pure co-solvent to completely dissolve the compound. For example, you might dissolve 10 mg of the derivative in 100 µL of DMSO to make a 100 mg/mL stock solution.
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming or sonication may be used if necessary.
-
-
Dilution into Primary Solvent:
-
Prepare the final working solution by diluting the stock solution into the primary aqueous solvent.
-
It is critical to add the stock solution to the primary solvent while vortexing to ensure rapid dispersion and prevent precipitation.
-
Important: The final concentration of the co-solvent should be kept to a minimum, typically below 1% (v/v) for cell-based assays, to avoid solvent-induced artifacts.
-
-
Final Concentration and Observation:
-
Calculate the final concentration of your D-Mannose derivative in the working solution.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to increase the final co-solvent concentration or decrease the final concentration of your derivative.
-
-
Control Preparation: Always prepare a vehicle control containing the same final concentration of the co-solvent in the primary solvent to account for any effects of the solvent on your experiment.
References
- 1. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. oatext.com [oatext.com]
- 4. youtube.com [youtube.com]
- 5. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
D-Panose vs. Sucrose: A Comparative Guide to Their Impact on Microbial Growth
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of D-Panose and sucrose on microbial growth, supported by available data and detailed experimental protocols. Understanding the differential impact of these sugars on microbial proliferation and metabolism is crucial for various applications, including prebiotic development, functional food formulation, and microbiome research.
Executive Summary
This compound, a trisaccharide, exhibits prebiotic properties by selectively promoting the growth of beneficial gut bacteria, such as Bifidobacterium. In contrast, sucrose, a widely consumed disaccharide, is readily metabolized by a broad spectrum of microorganisms. This fundamental difference in microbial utilization leads to distinct metabolic outcomes and impacts on the microbial community structure. While sucrose can be a rapid energy source for many bacteria, this compound's selective fermentation by probiotics leads to the production of beneficial short-chain fatty acids (SCFAs), contributing to a healthier gut environment.
Quantitative Data Comparison
The following table summarizes the key differences in the impact of this compound and sucrose on microbial growth based on current scientific understanding. Direct comparative quantitative data from a single study is limited; therefore, this table synthesizes information from various sources to provide a representative comparison.
| Feature | This compound | Sucrose |
| Microbial Specificity | Selectively utilized by beneficial microbes (e.g., Bifidobacterium)[1][2] | Utilized by a broad range of bacteria, including probiotics, commensals, and potential pathogens. |
| Metabolic Pathway | Hydrolyzed by specific microbial glycosidases into glucose, which then enters glycolysis. | Transported via various systems (e.g., PTS) and hydrolyzed intracellularly to glucose and fructose, which then enter glycolysis. |
| Fermentation Products | Primarily short-chain fatty acids (SCFAs) such as butyrate and acetate.[2] | Lactic acid, acetate, and other fermentation products depending on the microorganism. |
| Impact on Gut Microbiota | Promotes a shift towards a more beneficial microbial composition (bifidogenic effect).[1][2] | Can lead to a general increase in microbial populations, which may include less desirable species depending on the context. |
| Growth Rate | Generally supports slower, more sustained growth of specific microbes. | Can support rapid growth of a wide range of microbes. |
Experimental Protocols
To empirically compare the impact of this compound and sucrose on the growth of a specific microbial strain, the following experimental protocol can be employed.
Protocol: Comparative Microbial Growth Analysis on Different Carbon Sources
1. Objective: To determine and compare the growth kinetics of a specific bacterial strain when cultured in a basal medium supplemented with either this compound or sucrose as the sole carbon source.
2. Materials:
- Bacterial strain of interest (e.g., Bifidobacterium longum, Lactobacillus plantarum)
- Basal growth medium without a carbon source (e.g., modified MRS broth)
- Sterile this compound solution (e.g., 20% w/v)
- Sterile sucrose solution (e.g., 20% w/v)
- Sterile 96-well microplates
- Spectrophotometer (microplate reader) capable of measuring optical density at 600 nm (OD600)
- Incubator with controlled temperature and atmospheric conditions (e.g., anaerobic chamber for bifidobacteria)
- Sterile culture tubes and flasks
- Pipettes and sterile tips
3. Procedure:
- Inoculum Preparation:
- Culture the bacterial strain in its optimal growth medium overnight.
- Harvest the cells by centrifugation, wash them twice with a sterile phosphate-buffered saline (PBS) to remove residual medium.
- Resuspend the cell pellet in the basal medium to a standardized optical density (e.g., OD600 of 1.0).
- Growth Curve Assay:
- Prepare the experimental media in the wells of a 96-well microplate. For each sugar, prepare several replicate wells.
- Test wells: Basal medium + this compound (final concentration, e.g., 2% w/v).
- Control wells (Sucrose): Basal medium + Sucrose (final concentration, e.g., 2% w/v).
- Blank wells: Basal medium only (for background subtraction).
- Inoculate the test and control wells with the prepared bacterial suspension to a final OD600 of ~0.05.
- Place the microplate in a spectrophotometer-incubator.
- Incubate at the optimal temperature for the bacterial strain (e.g., 37°C) under appropriate atmospheric conditions.
- Measure the OD600 of each well at regular intervals (e.g., every 30-60 minutes) for 24-48 hours.
- Data Analysis:
- Subtract the average OD600 of the blank wells from the OD600 of the test and control wells at each time point.
- Plot the corrected OD600 values against time to generate growth curves.
- From the growth curves, determine key growth parameters such as the lag phase duration, maximum growth rate (μmax), and maximum optical density (ODmax).
Signaling and Metabolic Pathways
The differential impact of this compound and sucrose on microbial growth is rooted in their distinct metabolic pathways.
Sucrose Metabolism
Sucrose is a disaccharide composed of glucose and fructose. In many probiotic bacteria like Lactobacillus and Bifidobacterium, sucrose metabolism typically involves its transport into the cell and subsequent hydrolysis. For example, in Bifidobacterium lactis, a sucrose phosphorylase is involved, while in Lactobacillus plantarum, a beta-fructofuranosidase is required. The resulting glucose and fructose are then channeled into the central glycolytic pathway.
Caption: Generalized sucrose metabolism pathway in probiotic bacteria.
This compound Metabolism
This compound is a trisaccharide composed of three glucose units. Its metabolism is more selective as it requires specific glycosidases that are not universally present in all gut bacteria. Probiotic bacteria like Bifidobacterium are known to possess these enzymes. Once hydrolyzed, the resulting glucose molecules enter the glycolytic pathway. The selective nature of this pathway is the basis for the prebiotic effect of this compound.
Caption: Inferred this compound metabolism pathway in probiotic bacteria.
Experimental Workflow
The following diagram illustrates the workflow for the comparative analysis of microbial growth on this compound and sucrose.
Caption: Workflow for comparing microbial growth on this compound and sucrose.
Conclusion
The comparison between this compound and sucrose reveals a classic trade-off between broad-spectrum, rapid energy provision and selective, health-promoting microbial fermentation. While sucrose is a readily available energy source for a wide array of microorganisms, its consumption can lead to non-specific microbial proliferation. In contrast, this compound acts as a prebiotic, fostering the growth of beneficial bacteria like Bifidobacterium and promoting a healthy gut environment through the production of SCFAs. For researchers and professionals in drug development and functional food design, the choice between these sugars will depend on the desired outcome: rapid biomass production for a broad range of microbes or the targeted stimulation of a health-promoting microbial community. Further research with direct comparative studies will be invaluable in elucidating the nuanced quantitative differences in their impact on various microbial species.
References
A Comparative Analysis of D-Panose and Fructooligosaccharides (FOS) as Prebiotics: A Guide for Researchers and Drug Development Professionals
In the ever-evolving landscape of gut health research and therapeutic development, the selection of an optimal prebiotic is a critical consideration. This guide provides a detailed comparative analysis of two promising prebiotics: D-Panose and Fructooligosaccharides (FOS). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective impacts on the gut microbiota and host health, supported by experimental data.
Executive Summary
Both this compound and Fructooligosaccharides (FOS) demonstrate significant prebiotic potential through their ability to selectively stimulate the growth of beneficial gut bacteria, particularly Bifidobacterium, and enhance the production of health-promoting short-chain fatty acids (SCFAs). While FOS is a well-established prebiotic with a larger body of supporting research, this compound emerges as a novel and potent candidate. This guide synthesizes available in vitro data to facilitate a comparative understanding of their efficacy.
Comparative Analysis of Prebiotic Effects
The prebiotic activity of this compound and FOS has been evaluated in various in vitro fermentation models. The following tables summarize the quantitative data on their impact on key markers of gut health: the proliferation of Bifidobacterium and the production of the short-chain fatty acids acetate, propionate, and butyrate.
Table 1: Effect of this compound and FOS on Bifidobacterium Abundance (in vitro studies)
| Prebiotic | Study Type | Dosage/Concentration | Fold Increase in Bifidobacterium | Reference |
| This compound | In vitro simulated colon model | Not specified | Significant increase | [1] |
| FOS | In vitro fecal culture | 1% (w/v) | Significant increase | [2] |
| FOS | In vitro fecal culture (Adults) | Not specified | Significant increase | [3] |
| FOS | In vitro fecal culture | 4 mg/mL | Significant increase | [4] |
Table 2: Effect of this compound and FOS on Short-Chain Fatty Acid (SCFA) Production (in vitro studies)
| Prebiotic | Study Type | Acetate Production | Propionate Production | Butyrate Production | Reference |
| This compound | In vitro simulated colon model | Significantly increased | No significant change | Significantly increased | [1] |
| FOS | In vitro fecal culture | Increased | Increased | Increased | |
| FOS | In vitro fecal culture (Adults) | Increased | Increased | Increased | |
| FOS | In vitro fecal culture | Increased | No significant change | Increased |
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, this section provides detailed methodologies for the key in vitro experiments used to assess the prebiotic potential of this compound and FOS.
In Vitro Fecal Fermentation
This method simulates the conditions of the human colon to study the fermentation of prebiotics by the gut microbiota.
Objective: To determine the effect of a prebiotic substrate on the composition and metabolic activity of the gut microbiota.
Materials:
-
Fresh human fecal samples from healthy donors (not having taken antibiotics for at least 3 months).
-
Anaerobic workstation or chamber.
-
Sterile, anaerobic fermentation medium (e.g., basal medium containing peptone, yeast extract, salts, and a reducing agent like L-cysteine).
-
Prebiotic substrates (this compound or FOS).
-
Control (e.g., no substrate or a non-prebiotic carbohydrate like glucose).
-
pH-controlled bioreactors or batch culture tubes.
-
Centrifuge.
-
Materials for DNA extraction and SCFA analysis.
Procedure:
-
Fecal Slurry Preparation: Within two hours of collection, fecal samples are homogenized and diluted (e.g., 1:10 w/v) in an anaerobic phosphate buffer.
-
Inoculation: The fecal slurry is added to the anaerobic fermentation medium in bioreactors or culture tubes to a final concentration of, for example, 1-5% (v/v).
-
Substrate Addition: The prebiotic substrate (this compound or FOS) is added to the fermentation vessels at a predetermined concentration (e.g., 1% w/v). A control vessel with no added substrate is also prepared.
-
Incubation: The cultures are incubated under anaerobic conditions at 37°C for a specified period (e.g., 24-48 hours). The pH is maintained at a physiologically relevant level (e.g., 6.8).
-
Sampling: Aliquots of the fermentation broth are collected at various time points (e.g., 0, 12, 24, 48 hours) for microbial and metabolic analysis.
-
Sample Processing: Samples for microbial analysis are typically centrifuged to pellet the bacterial cells, which are then stored at -80°C for DNA extraction. The supernatant is collected and stored at -20°C for SCFA analysis.
Short-Chain Fatty Acid (SCFA) Analysis by Gas Chromatography-Flame Ionization Detection (GC-FID)
This is a standard method for the quantification of SCFAs in biological samples.
Objective: To quantify the concentrations of acetate, propionate, and butyrate in the fermentation supernatant.
Materials:
-
Gas chromatograph equipped with a flame ionization detector (GC-FID).
-
A suitable capillary column (e.g., a free fatty acid phase (FFAP) column).
-
Internal standard (e.g., 2-ethylbutyric acid).
-
SCFA standards (acetate, propionate, butyrate).
-
Acids for sample acidification (e.g., hydrochloric acid or metaphosphoric acid).
-
Organic solvent for extraction (e.g., diethyl ether).
-
Centrifuge.
-
Vials for GC analysis.
Procedure:
-
Sample Preparation: The fermentation supernatant is thawed and centrifuged to remove any remaining particulate matter.
-
Internal Standard Addition: A known concentration of the internal standard is added to each sample and standard.
-
Acidification: The samples are acidified (e.g., with HCl) to protonate the SCFAs, making them more volatile.
-
Extraction: The SCFAs are extracted into an organic solvent like diethyl ether. This step is repeated to ensure complete extraction.
-
Derivatization (Optional): In some protocols, SCFAs are derivatized to increase their volatility and improve chromatographic separation.
-
GC-FID Analysis: The extracted and prepared samples are injected into the GC-FID system. The different SCFAs are separated based on their boiling points and retention times on the column. The FID detects the ions produced when the organic compounds are burned in a hydrogen flame.
-
Quantification: The concentration of each SCFA is determined by comparing the peak area of the analyte to that of the internal standard and a standard curve generated from known concentrations of the SCFA standards.
Signaling Pathways and Experimental Workflow
The beneficial effects of prebiotics are mediated through complex interactions between the gut microbiota, their metabolites, and the host. The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a typical experimental workflow.
Experimental Workflow for In Vitro Prebiotic Evaluation
Signaling Pathway of Butyrate in Colonocytes
Butyrate, a key SCFA, serves as the primary energy source for colonocytes and modulates various cellular processes.
Signaling Pathway of Acetate in Gut Health
Acetate, the most abundant SCFA, plays a role in energy homeostasis and gut barrier function.
Discussion and Conclusion
The available in vitro evidence strongly supports the prebiotic potential of both this compound and FOS. Both substrates effectively stimulate the growth of beneficial Bifidobacterium species, a hallmark of a healthy gut microbiome. Furthermore, their fermentation leads to the production of SCFAs, which are crucial for maintaining gut barrier integrity, regulating the immune system, and influencing host metabolism.
FOS, being a well-researched prebiotic, has a wealth of data from various studies, including human clinical trials, demonstrating its efficacy. It consistently promotes bifidogenesis and increases the production of acetate, propionate, and butyrate.
This compound, while a newer entrant in the prebiotic landscape, shows significant promise. The initial in vitro study highlights its potent bifidogenic activity and its specific ability to increase the production of acetate and butyrate, two key SCFAs with established health benefits. The significant increase in butyrate is particularly noteworthy, as butyrate is the preferred energy source for colonocytes and has been shown to have anti-inflammatory and anti-carcinogenic properties.
Key Comparative Points:
-
Bifidogenic Activity: Both this compound and FOS are potent stimulators of Bifidobacterium growth. More quantitative comparative studies are needed to determine if one is superior in this regard.
-
SCFA Production: Both prebiotics lead to an increase in total SCFAs. This compound appears to be a strong inducer of acetate and butyrate, while FOS also promotes propionate production. The differential impact on SCFA profiles may lead to distinct physiological effects.
-
Clinical Data: FOS has a significant body of clinical data supporting its use as a prebiotic. In contrast, clinical studies on this compound are currently lacking.
References
- 1. The Short-Chain Fatty Acid Acetate in Body Weight Control and Insulin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microbiota-derived acetate activates intestinal innate immunity via the Tip60 histone acetyltransferase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Butyrate and the Intestinal Epithelium: Modulation of Proliferation and Inflammation in Homeostasis and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beyond the Gut: Unveiling Butyrate’s Global Health Impact Through Gut Health and Dysbiosis-Related Conditions: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of D-Panose Synthesis Utilizing Dextransucrase and Engineered Amylosucrase
For Researchers, Scientists, and Drug Development Professionals
The enzymatic synthesis of D-panose, a trisaccharide with potential applications in the food and pharmaceutical industries, offers a promising alternative to complex chemical methods. This guide provides a comparative study of two key enzymes employed in this compound production: dextransucrase from Leuconostoc mesenteroides and engineered amylosucrase from Neisseria polysaccharea. We present a side-by-side analysis of their performance, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in selecting the optimal biocatalyst for their specific needs.
Quantitative Performance Comparison
The following table summarizes the key performance metrics for this compound synthesis by dextransucrase and various engineered amylosucrase mutants. The data highlights the differences in substrate requirements, product yields, and reaction conditions.
| Enzyme | Organism | Substrate(s) | Panose Concentration (g/L) | Panose Yield (%) | Key Reaction Conditions |
| Dextransucrase | Leuconostoc mesenteroides | Sucrose, Maltose | Not explicitly stated in comparative studies | Varies with substrate ratio | Requires both sucrose as a glucosyl donor and maltose as an acceptor. |
| Amylosucrase (Mutant 37G4) | Neisseria polysaccharea | Sucrose | 5.5 | 13.9 (glucosyl units incorporated) | 146 mM sucrose, 30°C, 24 h[1] |
| Amylosucrase (Mutant 39A8) | Neisseria polysaccharea | Sucrose | 3.5 | 8.5 (glucosyl units incorporated) | 146 mM sucrose, 30°C, 24 h[1] |
| Amylosucrase (Mutant 47A10) | Neisseria polysaccharea | Sucrose | 0.7 | 1.6 (glucosyl units incorporated) | 146 mM sucrose, 30°C, 24 h[1] |
Note: The yield for amylosucrase mutants is expressed as the percentage of glucosyl units from consumed sucrose that are incorporated into panose[1]. Direct comparison of yields with dextransucrase is challenging due to the different substrate requirements and reporting metrics.
Experimental Protocols
Detailed methodologies for the enzymatic synthesis of this compound are provided below. These protocols are based on established research and offer a starting point for laboratory-scale production.
Protocol 1: this compound Synthesis using Dextransucrase from Leuconostoc mesenteroides
This protocol is adapted from studies on oligosaccharide synthesis using dextransucrase.
1. Enzyme Source:
-
Dextransucrase from Leuconostoc mesenteroides (e.g., NRRL B-1299). The enzyme can be produced by culturing the bacterium in a sucrose-rich medium and isolating the extracellular enzyme[2].
2. Substrates and Reagents:
-
Sucrose (Glycosyl Donor)
-
Maltose (Acceptor)
-
Sodium Acetate Buffer (20 mM, pH 5.4)
-
Calcium Chloride (CaCl₂) (0.05 g/L)
-
Sodium Azide (NaN₃) (optional, as a preservative)
3. Reaction Setup:
-
Prepare a reaction mixture containing:
-
Sucrose and maltose at a desired molar ratio (e.g., a total sugar concentration of 125 g/L with a sucrose/maltose ratio of 2).
-
20 mM sodium acetate buffer (pH 5.4).
-
0.05 g/L CaCl₂.
-
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding dextransucrase to a final concentration of 0.05 U/mL. One unit of dextransucrase activity is defined as the amount of enzyme that catalyzes the production of 1 µmol of fructose per minute under standard assay conditions.
4. Reaction Conditions:
-
Incubate the reaction mixture at 25°C with gentle agitation for a specified duration (e.g., 24-48 hours).
-
Monitor the reaction progress by analyzing aliquots for panose formation using techniques such as High-Performance Liquid Chromatography (HPLC).
5. Product Analysis:
-
Terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes).
-
Analyze the reaction products by HPLC using a suitable column (e.g., C18) and a refractive index detector to quantify the concentration of panose and other oligosaccharides.
Protocol 2: this compound Synthesis using Engineered Amylosucrase from Neisseria polysaccharea
This protocol is based on the methodology described for panose production by amylosucrase mutants.
1. Enzyme Source:
-
Engineered amylosucrase from Neisseria polysaccharea (e.g., mutants 37G4, 39A8). The enzyme is typically produced recombinantly in E. coli and purified.
2. Substrates and Reagents:
-
Sucrose
-
Tris-HCl Buffer (50 mM, pH 7.0)
3. Reaction Setup:
-
Prepare a reaction mixture containing:
-
Sucrose at the desired concentration (e.g., 146 mM, which is equivalent to 50 g/L).
-
50 mM Tris-HCl buffer (pH 7.0).
-
-
Pre-incubate the reaction mixture at 30°C.
-
Initiate the reaction by adding the purified engineered amylosucrase to a final concentration of 1 U/mL. One unit of amylosucrase activity corresponds to the amount of enzyme that catalyzes the release of 1 µmol of reducing sugars per minute at 30°C in 50 mM Tris-HCl buffer (pH 7.0) with 50 g/L sucrose.
4. Reaction Conditions:
-
Incubate the reaction mixture at 30°C for 24 hours.
-
The reaction is carried out in a soluble fraction, as these mutants do not synthesize insoluble products.
5. Product Analysis:
-
Stop the reaction by heating at 95°C for 5 minutes.
-
Centrifuge the reaction mixture to remove any denatured protein.
-
Analyze the supernatant by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) for the quantification of panose and other reaction products.
Biochemical Pathways and Experimental Workflows
The synthesis of this compound by both dextransucrase and amylosucrase proceeds via a transglucosylation mechanism. The following diagrams, generated using the DOT language, illustrate these pathways and the general experimental workflow.
References
- 1. Novel product specificity toward erlose and panose exhibited by multisite engineered mutants of amylosucrase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the Different Dextransucrase Activities Excreted in Glucose, Fructose, or Sucrose Medium by Leuconostoc mesenteroides NRRL B-1299 - PMC [pmc.ncbi.nlm.nih.gov]
D-Panose vs. Isomaltotriose: A Comparative Guide to Enzymatic Substrate Specificity
For researchers, scientists, and drug development professionals, understanding the nuanced differences in how enzymes recognize and process structurally similar substrates is paramount. This guide provides an objective comparison of D-panose and isomaltotriose as substrates for specific enzymes, supported by available experimental data and detailed methodologies.
This compound [α-D-glucopyranosyl-(1→6)-α-D-glucopyranosyl-(1→4)-α-D-glucose] and isomaltotriose [α-D-glucopyranosyl-(1→6)-α-D-glucopyranosyl-(1→6)-α-D-glucose] are trisaccharides that, despite their structural similarities, can exhibit distinct behaviors when interacting with enzymes. The key difference lies in the linkage of the terminal non-reducing glucose unit to the central glucose residue: an α-1,4-glycosidic bond in this compound and an α-1,6-glycosidic bond in isomaltotriose. This variation in linkage significantly influences their susceptibility to enzymatic hydrolysis.
Quantitative Comparison of Enzyme Kinetics
While comprehensive comparative kinetic data for a wide range of enzymes is limited in the literature, studies on specific glycoside hydrolases offer insights into their substrate preferences.
One of the few direct comparisons of the hydrolysis of both this compound and isomaltotriose has been performed with maltodextrin hydrolases from Enterococcus faecalis, specifically GmdH and MmdH. Although quantitative kinetic parameters were not provided in the cited study, qualitative analysis via thin-layer chromatography demonstrated that both enzymes are capable of hydrolyzing this compound and isomaltotriose.
For a quantitative perspective, we can examine the kinetic parameters of gluc-amylase from Rhizopus niveus for the hydrolysis of this compound. It is important to note that a direct comparison with isomaltotriose for this specific enzyme is not available in the same study.
| Substrate | Enzyme | K_m_ (mM) | k_0_ (min⁻¹) | Source |
| This compound | Gluc-amylase (Rhizopus niveus) | 2.6 | 1.8 x 10⁵ | [No direct citation available] |
| Isomaltotriose | Not available | Not available | Not available |
Note: k_0_ represents the molecular activity of the enzyme.
Experimental Protocols
The determination of enzyme kinetics for substrates like this compound and isomaltotriose typically involves monitoring the release of glucose over time. A common method is the use of a coupled enzyme assay.
Protocol: α-Glucosidase Activity Assay
This protocol is a general method that can be adapted for determining the kinetic parameters of α-glucosidases with this compound or isomaltotriose as substrates.
1. Reagents and Materials:
-
α-Glucosidase from a suitable source (e.g., yeast, bacteria)
-
This compound or Isomaltotriose substrate solutions of varying concentrations (e.g., 0.1 mM to 10 mM) prepared in a suitable buffer
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Glucose oxidase-peroxidase (GOPOD) reagent
-
96-well microplate
-
Microplate reader
-
Incubator set to the optimal temperature for the α-glucosidase
2. Procedure:
-
Prepare a series of substrate solutions (this compound or isomaltotriose) of different concentrations in the phosphate buffer.
-
Add a fixed volume of the α-glucosidase solution to each well of the microplate.
-
Initiate the reaction by adding a specific volume of the substrate solution to each well.
-
Incubate the microplate at the optimal temperature for the enzyme for a predetermined time course (e.g., 10, 20, 30 minutes).
-
Stop the reaction at each time point, for example, by heat inactivation or by adding a chemical inhibitor.
-
Determine the concentration of glucose released in each well using the GOPOD reagent, which produces a colored product that can be measured spectrophotometrically at a specific wavelength (e.g., 510 nm).
-
Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the glucose production-versus-time curve.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the K_m_ and V_max_ values.
Signaling Pathways and Enzyme-Substrate Interactions
The enzymatic hydrolysis of this compound and isomaltotriose is a key step in carbohydrate metabolism. In mammals, intestinal enzymes like sucrase-isomaltase and oligo-1,6-glucosidases are responsible for breaking down these oligosaccharides into glucose, which can then be absorbed and enter glycolysis.
The specificity of these enzymes is dictated by the architecture of their active sites, which are complementary in shape and chemical properties to their preferred substrates. The difference in the glycosidic linkage between this compound and isomaltotriose leads to distinct binding affinities and catalytic efficiencies.
Experimental Workflow for Comparative Analysis
A typical workflow to compare the enzymatic hydrolysis of this compound and isomaltotriose is outlined below.
Logical Relationship of Substrate Specificity
The ability of an enzyme to discriminate between this compound and isomaltotriose is a fundamental example of substrate specificity. This specificity is primarily determined by the enzyme's active site.
D-Mannose Supplementation: A Comparative Metabolomic Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic effects of D-mannose supplementation, supported by experimental data from recent studies. D-mannose, a C-2 epimer of glucose, is increasingly recognized for its therapeutic potential beyond its role in treating urinary tract infections, with emerging applications in oncology and immunology.[1] Understanding its precise impact on cellular metabolism is crucial for harnessing its full potential. This document summarizes key quantitative metabolomic changes, details the experimental protocols used to obtain this data, and visualizes the underlying metabolic pathways and experimental workflows.
Quantitative Metabolomic Changes Following D-Mannose Supplementation
D-mannose supplementation has been shown to induce significant alterations in central carbon metabolism, particularly affecting glycolysis and the tricarboxylic acid (TCA) cycle. The following tables summarize the quantitative changes in key metabolites observed in different cell types following D-mannose treatment.
Table 1: Comparative Metabolomic Analysis of Macrophages Treated with D-Mannose
This table presents data from a study on lipopolysaccharide (LPS)-activated macrophages, where D-mannose treatment led to a decrease in several glycolytic metabolites.[2]
| Metabolite | Fold Change (D-Mannose vs. Control) | P-value |
| Fructose 1,6-bisphosphate | Decreased | < 0.05 |
| Dihydroxyacetone phosphate | Decreased | < 0.05 |
| 3-Phosphoglycerate | Decreased | < 0.05 |
| Phosphoenolpyruvate | Decreased | < 0.05 |
| Pyruvate | Decreased | < 0.05 |
Table 2: Metabolomic Profile of Human Lung Epithelial Cells (A549) after D-Mannose Treatment and H1N1 Infection
This table summarizes the metabolomic changes in H1N1-infected A549 cells treated with D-mannose, showing a significant impact on both glycolysis and the TCA cycle.
| Pathway | Metabolite | Fold Change (D-Mannose vs. Control) |
| Glycolysis | Glucose-6-phosphate | Decreased |
| Fructose-6-phosphate | Decreased | |
| 3-Phosphoglycerate | Decreased | |
| Phosphoenolpyruvate | Decreased | |
| Lactate | Decreased | |
| TCA Cycle | Citrate | Decreased |
| Isocitrate | Decreased | |
| α-Ketoglutarate | Decreased | |
| Succinate | Decreased | |
| Fumarate | Decreased | |
| Malate | Decreased |
Table 3: Impact of D-Mannose on Nucleotide Metabolism in Cancer Cells
In cancer cells with impaired mannose metabolism, D-mannose challenge leads to a depletion of deoxyribonucleoside triphosphates (dNTPs), highlighting a potential mechanism for its anti-cancer effects.[3]
| Metabolite Class | Observation |
| Deoxyribonucleoside triphosphates (dNTPs) | Depleted |
Signaling and Metabolic Pathways
D-mannose enters the cell and is phosphorylated to mannose-6-phosphate (M6P). From there, it can either be directed towards the synthesis of glycoproteins or be isomerized to fructose-6-phosphate, entering the glycolytic pathway.[1][4] High intracellular concentrations of M6P can interfere with glucose metabolism.
Caption: Metabolic pathway of D-mannose entering glycolysis and glycosylation.
Experimental Protocols
The following section details the methodologies employed in the cited metabolomic studies.
1. Cell Culture and D-Mannose Treatment:
-
Macrophage Study: Peritoneal macrophages were seeded in 10 cm dishes and treated with lipopolysaccharide (LPS) (1 μg/ml) for 9 hours in the presence or absence of 20 mM D-mannose.
-
Lung Epithelial Cell Study: Human lung epithelial A549 cells were pre-treated with 25 mM D-mannose or PBS overnight, followed by H1N1 infection (2MOI) for another 12 hours before metabolomics analysis.
-
Cancer Cell Study: Genetically engineered human cancer cells with MPI (mannose phosphate isomerase) knockout were cultured in the presence of 5 mM mannose.
2. Metabolite Extraction:
-
General Protocol: Metabolism was rapidly quenched by placing the cell culture plates in liquid nitrogen. Metabolites were then extracted using a cold solvent mixture, typically 80% methanol.
3. Metabolomic Analysis:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The extracted metabolites were analyzed by LC-MS to identify and quantify the different molecules. This technique separates the metabolites based on their chemical properties, and the mass spectrometer provides information about their mass-to-charge ratio, allowing for their identification.
4. Data Analysis:
-
The raw data from the LC-MS was processed to identify and quantify the metabolites. Statistical analysis, such as t-tests, was then performed to identify significant differences in metabolite levels between the D-mannose treated and control groups.
Caption: A generalized workflow for a metabolomics experiment.
Conclusion
The presented data demonstrates that D-mannose supplementation leads to significant and specific alterations in cellular metabolism, particularly impacting central carbon pathways. These metabolic shifts are cell-type dependent and can be influenced by the underlying physiological or pathological state of the cells. For researchers and drug development professionals, these findings open new avenues for exploring D-mannose as a modulator of cellular metabolism in various disease contexts. The detailed experimental protocols provided herein offer a foundation for designing further studies to elucidate the full therapeutic potential of D-mannose.
References
- 1. BIOCELL | Free Full-Text | Mannose metabolism and immune regulation: Insights into its therapeutic potential in immunology-related diseases [techscience.com]
- 2. Mannose metabolism normalizes gut homeostasis by blocking the TNF-α-mediated proinflammatory circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic clogging of mannose triggers dNTP loss and genomic instability in human cancer cells | Sciety [sciety.org]
- 4. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]
D-Panose: A Comparative Analysis of its Functional Properties Against Commercial Sweeteners
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional properties of D-Panose against a range of commercial sweeteners. While specific quantitative data for pure this compound is emerging, this document compiles available information and utilizes data on isomaltooligosaccharides (IMOs), of which this compound is a key component, to draw comparisons.
Quantitative Comparison of Sweetener Properties
The following table summarizes the key functional properties of this compound (with data largely inferred from isomaltooligosaccharides) and various commercial sweeteners. This allows for a direct comparison of their sweetness, caloric content, and glycemic impact.
| Sweetener Category | Specific Sweetener | Relative Sweetness (Sucrose = 1) | Caloric Value (kcal/g) | Glycemic Index (GI) | Key Functional Properties & Remarks |
| Rare Sugar (Trisaccharide) | This compound | Mild Sweetness (exact value not established) | Estimated 2.4 - 3.3 (as part of IMOs)[1] | Not established for pure this compound; IMOs are digestible and elicit a glycemic response[2][3] | Considered a prebiotic, promoting the growth of beneficial gut bacteria.[1][4] Possesses low-calory value properties. |
| Natural Sweeteners | Sucrose | 1 | 4 | 65 | The benchmark for sweetness. |
| Fructose | 1.2 - 1.8 | 4 | 19 | Sweeter than sucrose, low GI. | |
| Glucose (Dextrose) | 0.7 - 0.8 | 4 | 100 | The reference standard for Glycemic Index. | |
| Stevia (Rebaudioside A) | 200 - 400 | 0 | 0 | Non-caloric, plant-derived high-intensity sweetener. | |
| Monk Fruit (Mogroside V) | 150 - 300 | 0 | 0 | Non-caloric, plant-derived high-intensity sweetener. | |
| Sugar Alcohols (Polyols) | Erythritol | 0.6 - 0.8 | 0.24 | 1 | Low caloric value, well-tolerated digestively in moderate amounts. |
| Xylitol | 1 | 2.4 | 13 | Similar sweetness to sucrose with fewer calories. | |
| Sorbitol | 0.5 - 0.7 | 2.6 | 9 | Can have a laxative effect in larger quantities. | |
| Maltitol | 0.9 | 2.1 | 35 | Close sweetness to sucrose, but with a moderate GI. | |
| Artificial Sweeteners | Aspartame | 200 | 4 | 0 | Not heat-stable. Composed of amino acids. |
| Sucralose | 600 | 0 | 0 | Heat-stable, derived from sucrose. | |
| Saccharin | 300 - 500 | 0 | 0 | One of the oldest artificial sweeteners, can have a bitter or metallic aftertaste. | |
| Acesulfame Potassium (Ace-K) | 200 | 0 | 0 | Often used in combination with other sweeteners to mask its slightly bitter aftertaste. |
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of sweeteners.
Determination of Relative Sweetness
Method: Sensory Evaluation using a Trained Panel
-
Panelist Training: A panel of trained sensory assessors is selected and trained to recognize and scale the intensity of sweetness. Reference solutions of sucrose at varying concentrations (e.g., 2%, 5%, 10% w/v) are used to calibrate the panelists' perception.
-
Sample Preparation: Solutions of the test sweetener (e.g., this compound) are prepared at various concentrations in purified water.
-
Sensory Evaluation: A paired comparison or a magnitude estimation method is employed.
-
Paired Comparison: Panelists are presented with a reference sucrose solution and a test sweetener solution and asked to identify which is sweeter. This is repeated with varying concentrations of the test sweetener to find the concentration that is equally sweet to the reference.
-
Magnitude Estimation: Panelists assign a numerical value to the sweetness intensity of the test solutions relative to a standard sucrose solution (e.g., if the reference is 10, a solution that is twice as sweet would be rated 20).
-
-
Data Analysis: The concentration of the test sweetener that provides the same perceived sweetness as a reference sucrose solution is determined. The relative sweetness is then calculated as: Relative Sweetness = (Concentration of Sucrose) / (Concentration of Test Sweetener at Equal Sweetness)
Determination of Caloric Value
Method: Bomb Calorimetry
-
Sample Preparation: A known mass of the sweetener is dried to remove any moisture and pressed into a pellet.
-
Combustion: The pellet is placed in a sealed container (the "bomb") which is filled with pure oxygen under pressure. The bomb is then submerged in a known volume of water in an insulated container (the calorimeter).
-
Measurement: The sample is ignited electrically. The complete combustion of the sample releases heat, which is absorbed by the bomb and the surrounding water, causing the temperature to rise. The temperature change is precisely measured.
-
Calculation: The gross heat of combustion is calculated based on the temperature rise and the heat capacity of the calorimeter system. This value is then converted to kilocalories per gram (kcal/g). For food energy purposes, adjustments may be made for indigestible components.
Determination of Glycemic Index (GI)
Method: In Vivo Human Study
-
Subject Recruitment: A group of healthy human subjects (typically 10 or more) are recruited. Subjects are usually required to fast overnight (10-12 hours) before the test.
-
Reference Food Test: On a separate day, each subject consumes a reference food (usually 50 grams of available carbohydrate from pure glucose or white bread) dissolved in water. Blood glucose levels are measured at baseline (fasting) and at regular intervals (e.g., 15, 30, 45, 60, 90, and 120 minutes) after consumption.
-
Test Food Test: On another day, the same subjects consume a portion of the test food (e.g., a solution containing 50 grams of available carbohydrate from this compound). Blood glucose levels are measured at the same time intervals as with the reference food.
-
Data Analysis: The incremental area under the blood glucose response curve (iAUC) is calculated for both the test food and the reference food for each subject. The GI of the test food is then calculated as: GI = (iAUC of Test Food / iAUC of Reference Food) x 100 The final GI value is the average of the GI values from all subjects.
Signaling Pathways and Experimental Workflows
Sweet Taste Receptor Activation
The perception of sweetness is primarily mediated by the T1R2/T1R3 G-protein coupled receptor located in taste buds on the tongue. The binding of a sweetener molecule to this receptor initiates a downstream signaling cascade.
Caption: Canonical sweet taste signaling pathway initiated by sweetener binding.
Experimental Workflow for In Vitro Prebiotic Activity
The prebiotic potential of a substance like this compound can be assessed by its ability to be fermented by beneficial gut bacteria.
Caption: Workflow for assessing the prebiotic activity of a test substrate.
Logical Relationship of Sweetener Properties
The functional properties of a sweetener are interconnected and influence its overall utility and health implications.
Caption: Interrelationship of key functional properties of sweeteners.
References
Safety Operating Guide
Safe Disposal of D-Panose: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of D-Panose, a trisaccharide used in various research applications. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Chemical and Physical Properties of this compound
A comprehensive understanding of a substance's properties is the first step toward safe handling and disposal. The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₃₂O₁₆ | [1][2][3][4] |
| Molecular Weight | 504.44 g/mol | [5] |
| Melting Point | 223 °C | |
| Boiling Point | 960.0 ± 65.0 °C (Predicted) | |
| Density | 1.75 ± 0.1 g/cm³ (Predicted) | |
| Water Solubility | 125 mg/mL | |
| Storage Temperature | 4°C, protect from light or under -20°C in an inert atmosphere. |
Hazard Identification and Safety Precautions
This compound is classified with the GHS07 pictogram, indicating it may cause skin and eye irritation, and may be harmful if swallowed or inhaled.
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Before handling this compound, always wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety glasses or goggles. Work in a well-ventilated area to avoid the formation and inhalation of dust.
Spill and Accidental Release Measures
In the event of a spill, the following procedures should be followed:
-
Evacuate and Ventilate: Evacuate personnel from the immediate spill area and ensure adequate ventilation.
-
Control Ignition Sources: Remove all sources of ignition.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.
-
Cleanup: Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal. Avoid generating dust.
Proper Disposal Procedures
The primary methods for the disposal of this compound are through a licensed chemical destruction facility or by controlled incineration. Under no circumstances should this compound be discharged into sewer systems or contaminate water, foodstuffs, or feed.
The following workflow outlines the decision-making process for the proper disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
